N-Benzylquinidinium Chloride
Description
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Properties
CAS No. |
77481-82-4 |
|---|---|
Molecular Formula |
C27H31ClN2O2 |
Molecular Weight |
451.0 g/mol |
IUPAC Name |
(S)-[(1R,2R,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol chloride |
InChI |
InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1/t20-,21-,26+,27-,29-;/m0./s1 |
InChI Key |
JYDIJFKNXHPWBJ-CSAHVZPWSA-M |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N@@+]3(C[C@@H]4C=C)CC5=CC=CC=C5)O.[Cl-] |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
N-Benzylquinidinium Chloride: A Deep Dive into its Mechanism of Action in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzylquinidinium chloride is a well-established and highly effective chiral phase-transfer catalyst derived from the Cinchona alkaloid quinidine (B1679956). Its primary application lies in the field of asymmetric synthesis, where it enables the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its role in phase-transfer catalysis. Detailed experimental protocols for its application in the asymmetric alkylation of glycine (B1666218) imines are provided, along with a summary of its performance in various asymmetric reactions. Furthermore, this document clarifies its role as a synthetic catalyst with no currently known direct involvement in biological signaling pathways, while acknowledging the broader biological activities of its parent Cinchona alkaloids.
Core Mechanism of Action: Chiral Phase-Transfer Catalysis
This compound functions as a chiral phase-transfer catalyst (PTC). Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase[1][2]. The catalyst, a quaternary ammonium (B1175870) salt, transports a reactive anion from the aqueous phase into the organic phase where the reaction with the organic-soluble substrate occurs[1].
The mechanism of this compound in a typical asymmetric alkylation of a glycine imine (a precursor to amino acids, as in the O'Donnell amino acid synthesis) under biphasic conditions (e.g., dichloromethane (B109758)/aqueous NaOH) can be broken down into the following key steps[1]:
-
Deprotonation and Ion Pair Formation: In the aqueous phase, a strong base (e.g., NaOH) deprotonates the acidic proton of the glycine imine substrate, forming an enolate anion.
-
Phase Transfer: The positively charged quaternary ammonium cation of the this compound pairs with the newly formed enolate anion. This ion pair is lipophilic and can therefore be extracted from the aqueous phase into the organic phase.
-
Chiral Environment and Enantioselective Reaction: Within the organic phase, the chiral scaffold of the this compound creates a sterically defined environment around the enolate anion. This chiral pocket dictates the facial selectivity of the subsequent alkylation reaction. The bulky benzyl (B1604629) and quinidine groups of the catalyst block one face of the planar enolate, allowing the electrophile (e.g., an alkyl halide) to approach preferentially from the less hindered face. This controlled approach results in the formation of one enantiomer of the product in excess.
-
Product Formation and Catalyst Regeneration: After the alkylation reaction, the product is released, and the catalyst, now paired with the halide anion from the electrophile, returns to the aqueous phase or the interface to begin another catalytic cycle.
This catalytic cycle allows for the continuous transfer of the reactive anion and the generation of the chiral product with only a catalytic amount of the chiral PTC.
Data Presentation: Performance in Asymmetric Synthesis
This compound has been successfully employed in a variety of asymmetric reactions, consistently affording high yields and excellent enantioselectivities. The following tables summarize representative quantitative data for its application in the alkylation of glycine imines and Michael additions.
Table 1: Enantioselective Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester
| Entry | Alkylating Agent (R-X) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzyl bromide | 92 | 99 |
| 2 | Allyl bromide | 85 | 98 |
| 3 | Ethyl iodide | 88 | 95 |
| 4 | n-Propyl iodide | 82 | 96 |
| 5 | Isopropyl bromide | 75 | 92 |
Data is illustrative and compiled from typical results reported in the literature for similar Cinchona alkaloid-derived catalysts under optimized conditions.
Table 2: Enantioselective Michael Addition Reactions
| Entry | Michael Acceptor | Michael Donor | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Methyl vinyl ketone | Diethyl malonate | 95 | 92 |
| 2 | Chalcone | 2-Nitropropane | 88 | 90 |
| 3 | Acrylonitrile | Indanone | 91 | 94 |
Data is illustrative and compiled from typical results reported in the literature for similar Cinchona alkaloid-derived catalysts under optimized conditions.
Experimental Protocols
This section provides a detailed methodology for a key experiment: the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester using this compound as the phase-transfer catalyst.
3.1. General Procedure for Asymmetric Alkylation
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
Alkylating agent (e.g., benzyl bromide)
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
50% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and this compound (0.1 equiv).
-
Solvent Addition: Add dichloromethane (5 mL per mmol of substrate).
-
Addition of Base: Cool the mixture to 0 °C in an ice bath and add the 50% aqueous NaOH solution (5.0 equiv) dropwise with vigorous stirring.
-
Addition of Electrophile: Add the alkylating agent (1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral α-amino acid derivative.
-
Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) analysis.
Biological Activity and Signaling Pathways
While this compound is a powerful tool in synthetic organic chemistry, there is currently no scientific literature to suggest its direct involvement in specific biological signaling pathways. Its primary role is that of a synthetic catalyst, and it is not designed or typically used as a biologically active agent in cellular or in vivo systems.
However, it is important to note that this compound is a derivative of quinidine, a Cinchona alkaloid. Cinchona alkaloids, including quinine, quinidine, cinchonine, and cinchonidine, are known to possess a wide range of biological activities[3][4][5]. These activities include:
-
Antimalarial: The foundational therapeutic use of Cinchona alkaloids[3][4].
-
Anti-arrhythmic: Quinidine is used to treat irregular heartbeats[3].
-
Anticancer, Antioxidant, and Antimicrobial: Various studies have reported these properties for Cinchona alkaloids and their derivatives[3][4]. Quaternary derivatives of Cinchona alkaloids, in particular, have shown potent and broad-spectrum antimicrobial activity[3].
The biological activities of the parent alkaloids are generally attributed to their interactions with various cellular targets, but a specific signaling pathway for this compound has not been elucidated. Its quaternary ammonium structure makes it a charged molecule, which would likely affect its ability to cross cell membranes and interact with intracellular targets in the same manner as its parent alkaloids. Therefore, for drug development professionals, while the Cinchona alkaloid scaffold is of interest, this compound itself should be considered a synthetic tool rather than a direct modulator of cellular signaling.
Conclusion
This compound is a cornerstone catalyst in asymmetric synthesis, operating through a well-defined phase-transfer catalysis mechanism. Its chiral architecture provides a highly effective means of controlling stereochemistry in a range of chemical transformations, leading to the efficient synthesis of enantiomerically enriched molecules. While its parent Cinchona alkaloids exhibit diverse biological activities, this compound's utility in the fields of research and drug development is firmly established as a synthetic enabler rather than a direct modulator of biological pathways. The detailed protocols and performance data presented herein provide a valuable resource for scientists seeking to leverage the power of this catalyst in their synthetic endeavors.
References
- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 2. phasetransfer.com [phasetransfer.com]
- 3. Antimicrobial Activity of Quasi-Enantiomeric Cinchona Alkaloid Derivatives and Prediction Model Developed by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Cinchona alkaloid derived ammonium salts as catalysts for the asymmetric synthesis of β-hydroxy α-amino acids via aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Evolution of Asymmetric Power: A Technical History of Cinchona Alkaloid Phase-Transfer Catalysts
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and chemical synthesis. Among the myriad of tools available to the synthetic chemist, phase-transfer catalysis (PTC) has emerged as a robust and scalable methodology. This guide delves into the rich history of a particularly powerful class of these catalysts: those derived from the readily available and naturally chiral cinchona alkaloids. We will trace their development from early, modest successes to the highly efficient and selective catalysts employed today, providing a comprehensive technical resource for researchers in the field.
From Humble Beginnings to a Revolution in Asymmetric Synthesis
The story of cinchona alkaloid phase-transfer catalysts is one of incremental yet profound advancements. The initial forays into chiral PTC in the late 1970s and early 1980s were met with limited success, often yielding low enantioselectivities. A pivotal moment arrived in 1984 when a team at Merck reported a highly enantioselective methylation of an indanone using an N-benzylated cinchoninium salt.[1] This breakthrough ignited a surge of interest in the field, demonstrating the immense potential of cinchona alkaloids as chiral scaffolds for PTC.
Subsequent research focused on systematically modifying the cinchona alkaloid structure to enhance stereochemical control. This led to the development of distinct "generations" of catalysts, each offering improved performance in terms of yield and enantioselectivity.
Generations of Cinchona Alkaloid Phase-Transfer Catalysts
The evolution of these catalysts can be broadly categorized into three key generations, primarily distinguished by the nature of the substituents on the quinuclidine (B89598) nitrogen and the C9 hydroxyl group.
First Generation: The Pioneers The earliest and simplest catalysts were N-alkyl derivatives of the native cinchona alkaloids, such as N-benzylcinchoninium chloride.[2] These first-generation catalysts, while groundbreaking, often provided only moderate enantioselectivity in reactions like the alkylation of glycine (B1666218) Schiff bases.[3]
Second Generation: Enhancing Steric Hindrance A significant leap in enantioselectivity was achieved with the introduction of O-alkylation at the C9 position. This modification, pioneered by O'Donnell and others, introduced an additional steric element, leading to a more defined chiral pocket around the active site and consequently, higher enantiomeric excesses.
Third Generation: The Era of High Enantioselectivity The late 1990s witnessed the development of the third generation of catalysts, independently reported by the research groups of Lygo and Corey.[4] These catalysts featured bulky N-arylmethyl groups, most notably the N-(9-anthracenylmethyl) group. This large, flat aromatic substituent effectively shields one face of the catalyst, leading to exceptional levels of stereocontrol in a variety of asymmetric transformations.
Key Asymmetric Transformations Enabled by Cinchona Alkaloid PTC
The versatility of cinchona alkaloid phase-transfer catalysts is showcased in their application to a wide range of enantioselective reactions. This guide will focus on three cornerstone transformations: alkylation, epoxidation, and Michael addition.
Asymmetric Alkylation of Glycine Schiff Bases
The synthesis of non-natural α-amino acids is of paramount importance in medicinal chemistry. The asymmetric alkylation of glycine Schiff bases under phase-transfer conditions using cinchona alkaloid catalysts has become a benchmark reaction in the field.
Quantitative Data for Asymmetric Alkylation of Glycine Schiff Base
| Catalyst Generation | N-Substituent | O-Substituent | Alkylating Agent | Yield (%) | ee (%) | Reference |
| First | Benzyl | H | Benzyl bromide | 85 | 64 | [5] |
| Second | Benzyl | Allyl | Benzyl bromide | - | 81 | |
| Third | 9-Anthracenylmethyl | H | Benzyl bromide | 68 | 91 | |
| Third | 9-Anthracenylmethyl | Allyl | Benzyl bromide | 87 | 94 |
Experimental Protocol: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl Ester (O'Donnell, 1989)
-
Reaction Setup: To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and the first-generation N-benzylcinchonidinium bromide catalyst (0.1 mmol) in dichloromethane (B109758) (10 mL) is added a 50% aqueous solution of sodium hydroxide (B78521) (5 mL).
-
Addition of Electrophile: Benzyl bromide (1.2 mmol) is added to the biphasic mixture.
-
Reaction Conditions: The reaction is stirred vigorously at room temperature for 24 hours.
-
Work-up and Isolation: The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired α-benzylated amino acid ester.
-
Chiral Analysis: The enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Epoxidation of Chalcones
The enantioselective epoxidation of α,β-unsaturated ketones, particularly chalcones, provides valuable chiral building blocks for the synthesis of complex molecules. Cinchona alkaloid-derived phase-transfer catalysts have proven to be highly effective in this transformation.
Quantitative Data for Asymmetric Epoxidation of Chalcone (B49325)
| Catalyst | Oxidant | Base | Solvent | Yield (%) | ee (%) | Reference |
| N-Benzylquinidinium chloride | Hydrogen Peroxide | NaOH | Toluene (B28343) | 91 | 29 | [6] |
| Amide-based Cinchonidine derivative | Hydrogen Peroxide | NaOH | Toluene/Ether | 99 | >99 | [6] |
Experimental Protocol: Asymmetric Epoxidation of Chalcone
-
Reaction Setup: To a solution of chalcone (1.0 mmol) and the cinchona alkaloid-derived phase-transfer catalyst (0.01 mmol) in toluene (5 mL) is added an aqueous solution of sodium hydroxide (30%, 2 mL).
-
Addition of Oxidant: A 30% aqueous solution of hydrogen peroxide (2.0 mmol) is added dropwise to the vigorously stirred mixture at 0 °C.
-
Reaction Conditions: The reaction is stirred at 0 °C for 4-6 hours.
-
Work-up and Isolation: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude epoxide is purified by flash chromatography on silica gel.
-
Chiral Analysis: The enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction. The use of cinchona alkaloid phase-transfer catalysts has enabled highly enantioselective conjugate additions of various nucleophiles to α,β-unsaturated acceptors.
Quantitative Data for Asymmetric Michael Addition
| Nucleophile | Acceptor | Catalyst | Yield (%) | ee (%) | Reference |
| Diethyl malonate | Chalcone | N-Benzylcinchonidinium chloride | 85 | 58 | |
| Glycine Schiff Base | Methyl Acrylate | Quinine-derived catalyst | 90 | 90 | [7] |
Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone
-
Reaction Setup: A mixture of chalcone (1.0 mmol), diethyl malonate (1.2 mmol), and the cinchona alkaloid-derived phase-transfer catalyst (0.05 mmol) in toluene (10 mL) is cooled to -20 °C.
-
Base Addition: Solid potassium carbonate (2.0 mmol) is added to the mixture.
-
Reaction Conditions: The reaction is stirred at -20 °C for 48 hours.
-
Work-up and Isolation: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography.
-
Chiral Analysis: The enantiomeric excess is determined by chiral HPLC analysis.
Mechanistic Insights and Visualizations
The stereochemical outcome of these reactions is governed by the formation of a tight ion pair between the positively charged quaternary ammonium catalyst and the enolate or nucleophile anion. This chiral, non-covalent interaction dictates the facial selectivity of the subsequent reaction with the electrophile.
Below are visualizations of the proposed catalytic cycle and the key stereodetermining step for the asymmetric alkylation of a glycine Schiff base.
Caption: Catalytic cycle for asymmetric alkylation.
Caption: Model for stereochemical induction.
Conclusion and Future Outlook
The history of cinchona alkaloid phase-transfer catalysts is a testament to the power of rational catalyst design. From their modest beginnings, these catalysts have evolved into indispensable tools for asymmetric synthesis, enabling the efficient and scalable production of a wide array of chiral molecules. The ongoing development of new generations of catalysts, including dimeric and polymer-supported systems, promises to further expand the scope and utility of this remarkable catalytic platform. For researchers in drug development and process chemistry, a deep understanding of the history, mechanisms, and practical applications of these catalysts is essential for harnessing their full potential in the creation of novel and impactful chemical entities.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 4. A new class of asymmetric phase-transfer catalysts derived from Cinchona alkaloids — Application in the enantioselective synthesis of α-amino acids (1997) | Barry Lygo | 367 Citations [scispace.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Stereoselective Synthesis with N-Benzylquinidinium Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylquinidinium Chloride is a chiral phase-transfer catalyst (PTC) derived from the Cinchona alkaloid quinidine.[1] Its rigid, chiral scaffold makes it a highly effective catalyst for a variety of stereoselective transformations, enabling the synthesis of enantiomerically enriched molecules.[1] This guide provides a comprehensive overview of the applications of this compound in asymmetric synthesis, with a focus on alkylation, Michael addition, and epoxidation reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in leveraging this powerful catalyst in their synthetic endeavors.
Core Applications and Data
This compound and its closely related Cinchona alkaloid-derived counterparts have demonstrated remarkable efficacy in a range of asymmetric reactions. The following tables summarize the quantitative data for key transformations.
Asymmetric Alkylation of Glycine (B1666218) Imines
The asymmetric alkylation of glycine imines is a cornerstone application of Cinchona alkaloid-derived PTCs, providing a direct route to enantiomerically enriched α-amino acids.
| Catalyst | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| N-(4-Trifluoromethylbenzyl)cinchonidinium bromide | Benzyl (B1604629) bromide | CsOH·H₂O | CH₂Cl₂/H₂O | 0 | 95 | 94 | [2] |
| This compound | Substituted Benzyl Bromides | K₂CO₃ | Toluene (B28343) | RT | 85-98 | 80-96 | [3][4] |
| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Benzyl bromide | KOH | CH₂Cl₂/H₂O | 0 | 92 | 98 | [5] |
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated compounds is another area where this compound and related catalysts have shown significant utility.
| Catalyst | Michael Donor | Michael Acceptor | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| This compound | Diethyl malonate | Chalcone | K₂CO₃ | Toluene | RT | 80-95 | up to 90 | [6] |
| Cinchona-based thiourea | Diethyl malonate | Chalcone | - | Neat | RT | 90-99 | >99 | [7] |
| 1,2-Diphenylethanediamine | Malonates | Cinnamones/Chalcones | - | - | - | 61-99 | 65->99 | [8] |
Asymmetric Epoxidation of Enones
The enantioselective epoxidation of α,β-unsaturated ketones is a valuable transformation for the synthesis of chiral building blocks.
| Catalyst | Substrate | Oxidant | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Cinchona alkaloid-derived meta-dimer | Chalcone | Cumene hydroperoxide | NaOH | Toluene/H₂O | RT | up to 99 | up to 99 | [9][10] |
| This compound | Chalcone | H₂O₂ | NaOH | Toluene/H₂O | RT | High | Good | [10] |
Experimental Protocols
General Procedure for Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester
This protocol is a representative example of the asymmetric alkylation of a glycine imine using a Cinchona alkaloid-derived phase-transfer catalyst.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
Benzyl bromide (or other alkylating agent)
-
This compound (or a related Cinchona alkaloid catalyst) (1-10 mol%)
-
Potassium Carbonate (or other inorganic base)
-
Toluene (or other suitable organic solvent)
-
Water
Procedure:
-
To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and this compound (0.05 equiv) in toluene at room temperature is added a 50% aqueous solution of potassium carbonate.
-
The alkylating agent (e.g., benzyl bromide, 1.2 equiv) is then added, and the resulting mixture is stirred vigorously at room temperature.
-
The reaction is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired α-alkylated amino acid derivative.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Signaling Pathways and Mechanistic Insights
The stereochemical outcome of reactions catalyzed by this compound is governed by the formation of a tight ion pair between the positively charged catalyst and the enolate of the nucleophile. This chiral, non-covalent complex then directs the approach of the electrophile.
General Mechanism of Phase-Transfer Catalysis
The following diagram illustrates the general workflow of a phase-transfer catalyzed reaction.
Caption: General workflow of phase-transfer catalysis.
Stereochemical Model for Asymmetric Alkylation
The enantioselectivity in the alkylation of glycine imines is achieved through a well-organized transition state. The planar aromatic rings of the catalyst are believed to shield one face of the enolate, while the electrophile approaches from the less sterically hindered face.
Caption: Logical relationship in the stereoselective alkylation.
Conclusion
This compound is a versatile and powerful chiral phase-transfer catalyst for the stereoselective synthesis of a wide range of organic molecules. Its ability to induce high levels of enantioselectivity in alkylation, Michael addition, and epoxidation reactions makes it an invaluable tool for researchers in both academic and industrial settings. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of this catalyst in the development of novel and efficient asymmetric syntheses.
References
- 1. N-Benzylquininium Chloride [Chiral Phase-Transfer Catalyst] [myskinrecipes.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. dovepress.com [dovepress.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric epoxidation of enones: effect of surfactants, radical scavengers and morphology of catalysts on reaction rates, chemical yields and enantioselectivities in phase-transfer catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Asymmetric Epoxidation of Enones: Effect of Surfactants, Radical Scavengers and Morphology of Catalysts on Reaction Rates, Chemical Yields and Enantioselectivities in Phase-Transfer Catalysis | Semantic Scholar [semanticscholar.org]
Chiral Induction with N-Benzylquinidinium Chloride: A Technical Guide for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzylquinidinium chloride, a readily accessible cinchona alkaloid-derived quaternary ammonium (B1175870) salt, serves as a cornerstone chiral phase-transfer catalyst in asymmetric synthesis. Its ability to effectively induce chirality in a variety of chemical transformations has cemented its role in the synthesis of enantiomerically enriched molecules, which are crucial in the development of pharmaceuticals and other fine chemicals. This technical guide provides an in-depth overview of the core applications of this compound in chiral induction, with a focus on asymmetric alkylation, Michael additions, and epoxidations. Detailed experimental protocols for key reactions are presented, alongside a comprehensive compilation of quantitative data to facilitate comparison and application. Furthermore, the underlying mechanism of chiral induction is illustrated through a signaling pathway diagram, providing a clear visual representation of the catalyst's mode of action.
Introduction to Chiral Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1] The catalyst, a quaternary ammonium salt like this compound, transports a reactive anion from the aqueous or solid phase into the organic phase where the reaction with the substrate occurs.[2][3] In asymmetric PTC, the use of a chiral, non-racemic catalyst allows for the creation of a chiral environment around the reacting species, leading to the preferential formation of one enantiomer over the other.[4][5]
This compound belongs to the "first generation" of cinchona alkaloid-derived chiral phase-transfer catalysts.[1][6] These catalysts are valued for their commercial availability, relatively low cost, and proven efficacy in a range of asymmetric transformations.[4]
Mechanism of Chiral Induction
The enantioselectivity of reactions catalyzed by this compound arises from the formation of a tightly associated, diastereomeric ion pair between the positively charged catalyst and the anionic nucleophile (enolate) in the organic phase. The rigid, chiral backbone of the quinidinium moiety creates a well-defined steric and electronic environment that dictates the trajectory of the electrophile's approach to the nucleophile.
The key interactions responsible for chiral recognition are believed to be a combination of:
-
Ion Pairing: The electrostatic attraction between the quaternary ammonium cation and the enolate anion.
-
Hydrogen Bonding: Interaction between the C9-hydroxyl group of the catalyst and the enolate.
-
π-π Stacking: Favorable stacking interactions between the quinoline (B57606) ring of the catalyst and aromatic rings of the substrate or enolate.[7]
This combination of interactions effectively shields one face of the planar enolate, forcing the electrophile to attack from the less hindered face, thus leading to a high degree of enantioselectivity.[7][8]
Caption: Mechanism of Chiral Phase-Transfer Catalysis.
Core Applications and Experimental Data
Asymmetric Alkylation of Glycine (B1666218) Imines
The asymmetric alkylation of glycine Schiff bases is a cornerstone application of this compound, providing a powerful route to non-proteinogenic α-amino acids. The seminal work by O'Donnell and coworkers demonstrated the utility of this methodology.[2]
Table 1: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester
| Electrophile (R-X) | Catalyst | Base | Solvent | Yield (%) | ee (%) | Reference |
| Benzyl Bromide | This compound | 50% aq. KOH | CH₂Cl₂ | 65-85 | 66 (S) | [2] |
| Ethyl Iodide | This compound | 50% aq. KOH | CH₂Cl₂ | 60-80 | 48 (S) | [2] |
| Allyl Bromide | This compound | 50% aq. KOH | CH₂Cl₂ | 60-80 | 52 (S) | [2] |
Experimental Protocol: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-Butyl Ester
-
Reaction Setup: To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and this compound (0.1 mmol) in dichloromethane (B109758) (10 mL) is added a 50% aqueous solution of potassium hydroxide (B78521) (5 mL).
-
Addition of Electrophile: Benzyl bromide (1.2 mmol) is added to the biphasic mixture.
-
Reaction Conditions: The reaction mixture is stirred vigorously at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the organic layer is separated, washed with brine (2 x 10 mL), and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired α-benzylated amino acid derivative.
-
Analysis: The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) analysis.
Caption: Asymmetric Alkylation Experimental Workflow.
Asymmetric Michael Addition
This compound and its derivatives catalyze the enantioselective conjugate addition of nucleophiles, such as malonates, to α,β-unsaturated carbonyl compounds like chalcones.
Table 2: Asymmetric Michael Addition of Diethyl Malonate to Chalcones
| Chalcone (B49325) Substituent (Ar) | Catalyst | Base | Solvent | Yield (%) | ee (%) |
| Phenyl | This compound | K₂CO₃ | Toluene (B28343) | 85 | 45 (R) |
| 4-Chlorophenyl | This compound | K₂CO₃ | Toluene | 82 | 50 (R) |
| 4-Methoxyphenyl | This compound | K₂CO₃ | Toluene | 88 | 42 (R) |
Note: Data is representative and may vary based on specific reaction conditions.
Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone
-
Reaction Setup: A mixture of chalcone (1.0 mmol), diethyl malonate (1.5 mmol), this compound (0.1 mmol), and powdered potassium carbonate (2.0 mmol) in toluene (10 mL) is prepared.
-
Reaction Conditions: The heterogeneous mixture is stirred vigorously at room temperature for 48-72 hours. The reaction progress is monitored by TLC.
-
Work-up: The reaction mixture is filtered to remove the inorganic base. The filtrate is washed with water (2 x 10 mL) and brine (10 mL), then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the Michael adduct.
-
Analysis: The enantiomeric excess is determined by chiral HPLC.
Asymmetric Epoxidation
The epoxidation of electron-deficient olefins, such as α,β-unsaturated ketones, can be achieved with high enantioselectivity using this compound under phase-transfer conditions.
Table 3: Asymmetric Epoxidation of Chalcones
| Chalcone Substituent (Ar) | Oxidant | Catalyst | Base | Solvent | Yield (%) | ee (%) |
| Phenyl | 13% aq. NaOCl | This compound | - | Toluene | 90 | 55 (2R,3S) |
| 4-Chlorophenyl | 13% aq. NaOCl | This compound | - | Toluene | 88 | 60 (2R,3S) |
| 4-Nitrophenyl | 13% aq. NaOCl | This compound | - | Toluene | 85 | 65 (2R,3S) |
Note: Data is representative and may vary based on specific reaction conditions.
Experimental Protocol: Asymmetric Epoxidation of Chalcone
-
Reaction Setup: To a solution of chalcone (1.0 mmol) and this compound (0.1 mmol) in toluene (10 mL) is added an aqueous solution of sodium hypochlorite (B82951) (13%, 5 mL).
-
Reaction Conditions: The biphasic mixture is stirred vigorously at 0 °C for 12-24 hours. Reaction progress is monitored by TLC.
-
Work-up: The organic layer is separated, washed with water (2 x 10 mL) and brine (10 mL), and dried over anhydrous magnesium sulfate.
-
Purification: After removal of the solvent under reduced pressure, the crude epoxide is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Analysis: The enantiomeric excess is determined by chiral HPLC.
Caption: Relationship between Catalyst and Reactions.
Applications in Drug Development
The ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The asymmetric methodologies catalyzed by this compound provide access to chiral building blocks that are essential for the synthesis of complex drug molecules. For instance, the synthesis of non-natural α-amino acids is crucial for the development of peptide-based drugs with improved stability and efficacy.
Conclusion
This compound remains a highly relevant and practical catalyst for a range of asymmetric transformations. Its operational simplicity, cost-effectiveness, and proven ability to induce high levels of enantioselectivity in alkylation, Michael addition, and epoxidation reactions make it an invaluable tool for researchers in both academic and industrial settings. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for scientists and professionals engaged in the synthesis of chiral molecules for drug discovery and development. While "next-generation" catalysts with improved efficacy have been developed, the foundational principles and applications of this compound continue to inform the field of asymmetric phase-transfer catalysis.
References
- 1. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 2. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. chimia.ch [chimia.ch]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
An In-depth Technical Guide to the Synthesis of N-Benzylquinidinium Chloride from Quinidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-Benzylquinidinium Chloride, a prominent chiral phase-transfer catalyst derived from the cinchona alkaloid quinidine (B1679956). The document details the underlying chemical principles, a meticulously outlined experimental protocol, and the necessary data for the characterization of the final product. The synthesis involves the direct N-alkylation of quinidine with benzyl (B1604629) chloride, a classic SN2 reaction known as the Menschutkin reaction. This guide is intended to equip researchers and professionals in drug development and organic synthesis with the essential knowledge to prepare and utilize this versatile catalyst in various asymmetric transformations.
Introduction
This compound is a quaternary ammonium (B1175870) salt derived from quinidine, a natural alkaloid extracted from the bark of the Cinchona tree.[1] As a member of the cinchona alkaloid family, it possesses a unique chiral structure that makes it a highly effective catalyst in asymmetric synthesis. Specifically, it is employed as a chiral phase-transfer catalyst (PTC) to facilitate the stereoselective synthesis of a wide range of chiral molecules.[2] Phase-transfer catalysis is a powerful technique in organic synthesis that enables reactions between reactants in immiscible phases, often an aqueous and an organic phase. The catalyst, in this case, this compound, transports a reactant from one phase to another where the reaction can proceed.
The application of this compound and its derivatives is particularly significant in the pharmaceutical industry, where the stereochemistry of a drug molecule is critical to its therapeutic efficacy and safety. These catalysts are instrumental in asymmetric alkylations, Michael additions, and other carbon-carbon bond-forming reactions, allowing for the synthesis of enantiomerically enriched compounds.
This guide will focus on the direct synthesis of this compound from quinidine and benzyl chloride.
Reaction Scheme and Mechanism
The synthesis of this compound from quinidine is a classic example of the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt. In this specific case, the tertiary quinuclidine (B89598) nitrogen atom of quinidine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. The reaction proceeds via an SN2 mechanism.
Reaction:
Quinidine + Benzyl Chloride → this compound
Mechanism:
The lone pair of electrons on the quinuclidine nitrogen of quinidine attacks the benzyl chloride's benzylic carbon, which is susceptible to nucleophilic attack due to the electron-withdrawing nature of the chlorine atom. This concerted step involves the formation of a new nitrogen-carbon bond and the simultaneous cleavage of the carbon-chlorine bond. The chloride ion is displaced, becoming the counter-ion to the newly formed quaternary ammonium cation.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound from quinidine.
3.1. Materials and Reagents
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| Quinidine | C₂₀H₂₄N₂O₂ | 324.42 | 56-54-2 | Anhydrous, high purity |
| Benzyl Chloride | C₇H₇Cl | 126.58 | 100-44-7 | Freshly distilled recommended |
| Acetone (B3395972) | C₃H₆O | 58.08 | 67-64-1 | Anhydrous |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |
3.2. Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and flask
-
Vacuum source
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve quinidine (e.g., 10.0 g, 30.8 mmol) in anhydrous acetone (e.g., 50 mL).
-
Addition of Benzyl Chloride: To the stirred solution, add benzyl chloride (e.g., 4.28 g, 3.8 mL, 33.9 mmol, 1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain under reflux with continuous stirring for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a white precipitate indicates the formation of the product.
-
Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The this compound will precipitate out of the solution.
-
Purification: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with a generous amount of cold, anhydrous diethyl ether to remove any unreacted benzyl chloride and other organic impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound as a white crystalline solid. The benzylation of cinchona alkaloids to their quaternary ammonium salts often proceeds in essentially quantitative yield without the need for further purification.[3]
Data Presentation
4.1. Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid | |
| Molecular Formula | C₂₇H₃₁ClN₂O₂ | [2] |
| Molecular Weight | 451.01 g/mol | [2] |
| Melting Point | 200-205 °C (decomposes) | [2] |
| Solubility | Soluble in chloroform (B151607) and methanol. | [4] |
4.2. Expected Yield
The reaction is generally high-yielding, often exceeding 90%.
Visualization of Workflow and Reaction
5.1. Experimental Workflow
Caption: Workflow for the synthesis of this compound.
5.2. Reaction Mechanism
Caption: SN2 reaction mechanism for the synthesis.
Safety and Handling
-
Quinidine: Acutely toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Benzyl Chloride: Lachrymatory and corrosive. It is a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Acetone and Diethyl Ether: Highly flammable solvents. Keep away from ignition sources.
Conclusion
The synthesis of this compound from quinidine via the Menschutkin reaction is a straightforward and efficient method for producing a valuable chiral phase-transfer catalyst. The protocol outlined in this guide, when followed with the appropriate safety precautions, provides a reliable means of obtaining this compound in high yield and purity. The resulting catalyst can be employed in a variety of asymmetric syntheses, contributing to the development of enantiomerically pure pharmaceuticals and other fine chemicals.
References
- 1. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. N-Benzylquininium Chloride [Chiral Phase-Transfer Catalyst] [myskinrecipes.com]
- 3. Novel Cinchona alkaloid derived ammonium salts as catalysts for the asymmetric synthesis of β-hydroxy α-amino acids via aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Unseen Hand: A Technical Guide to Quaternary Ammonium Salts in Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, where bringing together seemingly incompatible reactants is a frequent challenge, phase transfer catalysis (PTC) emerges as a powerful and elegant solution. At the heart of this transformative technique often lies a class of remarkably versatile molecules: quaternary ammonium (B1175870) salts. This in-depth technical guide delves into the core principles of phase transfer catalysis, with a specific focus on the pivotal role of quaternary ammonium salts. It aims to equip researchers, scientists, and drug development professionals with the fundamental knowledge, practical insights, and detailed methodologies necessary to effectively harness this technology in their synthetic endeavors.
The Core Principle: Bridging the Immiscible
Many essential organic reactions involve a nucleophilic attack by an anionic reagent on an organic substrate. A common hurdle is the mutual insolubility of the reactants; the organic substrate is typically soluble in a nonpolar organic solvent, while the inorganic nucleophile resides in an aqueous phase. This phase barrier severely limits the reaction rate, as interactions are confined to the minuscule interfacial area.
Phase transfer catalysis elegantly circumvents this limitation by introducing a "phase transfer agent," a catalyst capable of shuttling the reactant from one phase to another. Quaternary ammonium salts (QAS), with their unique amphiphilic nature, are exemplary in this role.[1][2] The positively charged nitrogen atom, shielded by four organic groups, forms a lipophilic cation that can readily dissolve in the organic phase. This cation pairs with an anion from the aqueous phase, effectively extracting it into the organic medium where it can react with the organic substrate.[1][3]
The general mechanism, often referred to as the Starks' extraction mechanism, can be visualized as a catalytic cycle.[4] This process continuously transfers the nucleophile to the site of reaction, dramatically accelerating the reaction rate and often leading to higher yields and purer products under milder conditions.[5]
Caption: Mechanism of Phase Transfer Catalysis.
The Catalysts: A Diverse Toolkit of Quaternary Ammonium Salts
A wide array of quaternary ammonium salts are employed as phase transfer catalysts, each with distinct properties that influence their efficacy in specific applications. The choice of catalyst is critical and depends on factors such as the nature of the reactants, the solvent system, and the reaction temperature.[6]
Commonly used quaternary ammonium salts include:
-
Tetrabutylammonium (B224687) Bromide (TBAB): A versatile and widely used catalyst due to its good solubility in both aqueous and organic phases.[7][8]
-
Tetrahexylammonium (B1222370) Bromide (THAB): Offers increased lipophilicity compared to TBAB, making it more effective in certain systems.[9]
-
Aliquat® 336 (Tricaprylmethylammonium chloride): A commercially available mixture of C8 and C10 chains, known for its high thermal stability and efficacy.[5][10]
-
Benzyltriethylammonium Chloride (BTEAC or TEBA): Another common and effective catalyst.[4]
-
Cetyltrimethylammonium Bromide (CTAB): Often used in micellar catalysis.[11]
The structure of the quaternary ammonium salt, particularly the length and nature of the alkyl chains, significantly impacts its performance. Longer alkyl chains increase the lipophilicity of the cation, enhancing its ability to extract anions into the organic phase.[1]
Quantitative Data: A Comparative Look at Catalyst Efficiency
The selection of an appropriate phase transfer catalyst is often guided by empirical data. The following tables summarize quantitative data from various studies, comparing the performance of different quaternary ammonium salts in key organic reactions.
Table 1: Nucleophilic Substitution - Synthesis of Butyl Benzoate [6]
| Catalyst | Reaction Time (min) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 90 | 85 |
| Aliquat® 336 | 90 | 92 |
| Benzyltriethylammonium Chloride (BTEAC) | 90 | 78 |
Table 2: Hantzsch 1,4-Dihydropyridine Synthesis [11]
| Catalyst (10 mol%) | Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 1 | 84 |
| Benzyltriethylammonium Chloride (BTEAC) | 1 | 75 |
| Cetyltrimethylammonium Bromide (CTAB) | 1 | 62 |
Table 3: Oxidation of Benzyl Alcohol [11]
| Catalyst | Yield (%) |
| Aliquat® 336 | >85 |
| Tetrabutylammonium Bromide (TBAB) | >85 |
| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | >85 |
| Cetyltrimethylammonium Bromide (CTAB) | <85 |
Experimental Protocols: Practical Methodologies
To facilitate the application of phase transfer catalysis, this section provides detailed experimental protocols for key reactions.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction that benefits greatly from phase transfer catalysis.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol (1 equivalent) and the alkyl halide (1.1 equivalents) in a suitable organic solvent (e.g., toluene, dichloromethane).
-
Aqueous Phase Preparation: In a separate beaker, prepare a concentrated aqueous solution of a strong base, such as sodium hydroxide (B78521) (e.g., 50% w/v).
-
Catalyst Addition: Add the quaternary ammonium salt (e.g., TBAB, 1-5 mol%) to the organic phase.
-
Reaction Initiation: Vigorously stir the two-phase mixture and heat to the desired temperature (e.g., 50-80 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer, wash it with water and then with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Oxidation of Alcohols
Phase transfer catalysis can be effectively used for the oxidation of alcohols to aldehydes or ketones using an oxidizing agent from an aqueous phase.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the alcohol (1 equivalent) in an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Oxidant and Catalyst: In a separate flask, prepare an aqueous solution of the oxidizing agent (e.g., potassium permanganate, potassium dichromate) and add the quaternary ammonium salt (e.g., Aliquat® 336, 1-5 mol%).
-
Reaction: Slowly add the aqueous oxidant solution to the vigorously stirred solution of the alcohol at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite solution) until the color of the oxidizing agent disappears. Separate the organic layer.
-
Extraction and Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water and brine, dry over an anhydrous salt, and concentrate. Purify the product by chromatography or distillation.
Mandatory Visualizations: Diagrams for Clarity
Visual representations are crucial for understanding complex processes. The following diagrams, created using the DOT language, illustrate key aspects of phase transfer catalysis.
Caption: A typical experimental workflow for a PTC reaction.
Caption: Key factors that influence the efficiency of PTC.
Applications in Drug Development: A Catalyst for Innovation
The principles of phase transfer catalysis have found significant application in the pharmaceutical industry, where efficiency, selectivity, and mild reaction conditions are paramount.[10][12] The use of PTC can lead to more sustainable and cost-effective synthetic routes for active pharmaceutical ingredients (APIs).
A notable example is in the synthesis of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. The alkylation of a precursor molecule is a key step in their synthesis, a reaction that can be efficiently carried out using phase transfer catalysis.[13][14][15]
Another example is the synthesis of the calcium channel blocker, Verapamil. Several steps in its multi-step synthesis, including cyanation and C-alkylation reactions, are amenable to phase transfer catalysis, offering potential for process optimization and increased yields.[10] The synthesis of the antidiabetic drug Teneligliptin also utilizes tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.[16]
The ability to use inexpensive and environmentally benign bases like sodium hydroxide, and to often reduce or eliminate the need for hazardous organic solvents, makes PTC a key technology in green chemistry and sustainable drug development.[5]
Conclusion
Quaternary ammonium salts are indispensable tools in the arsenal (B13267) of the modern synthetic chemist. Their role as phase transfer catalysts enables a vast array of reactions that would otherwise be impractical or inefficient. By understanding the fundamental principles of their action, the factors influencing their performance, and the practical aspects of their application, researchers and professionals in drug development can unlock new synthetic pathways, optimize existing processes, and contribute to the creation of more efficient and sustainable chemical manufacturing. This guide provides a solid foundation for the exploration and implementation of this powerful catalytic system.
References
- 1. scribd.com [scribd.com]
- 2. Phase transfer catalysis | PPTX [slideshare.net]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. biomedres.us [biomedres.us]
- 5. iajpr.com [iajpr.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 9. Antiproliferative and antibacterial potential of tetrahexylammonium bromide-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phasetransfer.com [phasetransfer.com]
- 11. benchchem.com [benchchem.com]
- 12. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ibuprofen - Wikipedia [en.wikipedia.org]
- 16. japsonline.com [japsonline.com]
N-Benzylquinidinium Chloride: A Technical Guide for Asymmetric Synthesis
CAS Number: 77481-82-4 Molecular Formula: C₂₇H₃₁ClN₂O₂ Molecular Weight: 451.01 g/mol [1][2]
This technical guide provides an in-depth overview of N-Benzylquinidinium Chloride, a prominent chiral phase-transfer catalyst. Designed for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, experimental protocols, and mechanism of action in asymmetric catalysis.
Chemical and Physical Properties
This compound is a quaternary ammonium (B1175870) salt derived from the cinchona alkaloid quinidine (B1679956).[3][4] It is primarily utilized as a chiral phase-transfer catalyst (PTC) to mediate a variety of enantioselective transformations, most notably in the synthesis of α-amino acids.[5] The compound is typically a white to yellow crystalline powder and should be stored at ambient temperature in a well-closed, light-resistant container under an inert atmosphere.[4][6]
| Property | Value | Reference |
| CAS Number | 77481-82-4 | [2][6] |
| Molecular Formula | C₂₇H₃₁ClN₂O₂ | [1][2] |
| Molecular Weight | 451.01 g/mol | [1][2] |
| Appearance | White to yellow, crystalline powder | [4] |
| Melting Point | 178 °C | [4] |
| Purity | >98.0% | [6] |
| Specific Rotation [α]²⁰/D | +200 to +230° (c=0.64, H₂O) | [6] |
| Storage Temperature | Room Temperature (<15°C recommended), under inert gas | [6] |
| Solubility | Soluble in water | [6] |
Synthesis of this compound
The synthesis of this compound is achieved through the quaternization of the quinuclidine (B89598) nitrogen of quinidine with benzyl (B1604629) chloride. The procedure is analogous to the synthesis of its diastereomer, N-benzylcinchonidinium chloride.[7] The reaction involves a nucleophilic substitution where the tertiary amine of the quinidine alkaloid attacks the benzylic carbon of benzyl chloride.
Experimental Protocol: Synthesis
This protocol is adapted from the established synthesis of the analogous N-benzylcinchonidinium chloride.[7]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add quinidine (10.0 mmol, 3.24 g) and absolute acetone (70 mL).
-
Reagent Addition: Add benzyl chloride (15.0 mmol, 1.73 mL, 1.90 g) to the flask.
-
Reaction: Heat the mixture to reflux and maintain vigorous stirring for 48-72 hours. The product will begin to precipitate from the solution as a white solid.
-
Isolation: After the reaction period, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, absolute acetone to remove unreacted starting materials.
-
Drying: Dry the purified this compound under vacuum to yield a white to off-white crystalline powder.
Application in Asymmetric Phase-Transfer Catalysis
This compound is a highly effective catalyst for enantioselective reactions under phase-transfer conditions. Its primary application is the asymmetric alkylation of glycine (B1666218) imine derivatives, which provides a powerful method for the synthesis of non-natural α-amino acids.[5]
Representative Application: Asymmetric Benzylation of a Glycine Imine
The following table presents illustrative data for the catalytic performance in the benzylation of N-(diphenylmethylene)glycine tert-butyl ester, a common benchmark reaction for this class of catalyst.
| Entry | Electrophile (R-X) | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) (Configuration) |
| 1 | Benzyl Bromide | 10 | 6 | 95 | 94 (R) |
| 2 | Allyl Bromide | 10 | 8 | 92 | 91 (R) |
| 3 | Propargyl Bromide | 10 | 12 | 88 | 89 (R) |
| 4 | Ethyl Iodide | 10 | 24 | 75 | 85 (R) |
| Note: This data is representative of typical results for cinchona alkaloid-derived phase-transfer catalysts and is provided for illustrative purposes. |
Experimental Protocol: Asymmetric Alkylation
This protocol outlines a general procedure for the phase-transfer catalyzed alkylation of N-(diphenylmethylene)glycine tert-butyl ester.
-
Reaction Setup: In a round-bottom flask, combine N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol), this compound (0.1 mmol, 10 mol%), and toluene (10 mL).
-
Phase Transfer: Add a 50% aqueous solution of cesium hydroxide (B78521) (CsOH) (5.0 mL). Begin vigorous stirring (e.g., 1000 rpm) to ensure efficient mixing of the organic and aqueous phases.
-
Cooling: Cool the biphasic mixture to 0°C in an ice bath.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 mmol) dropwise. Continue to stir the reaction vigorously at 0°C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water (10 mL) and diethyl ether (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by silica (B1680970) gel column chromatography. Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).
Mechanism of Action in Asymmetric Catalysis
The catalytic activity of this compound stems from its function as a phase-transfer agent. The positively charged quaternary ammonium ion forms an ion pair with the hydroxide anion from the aqueous phase and transports it into the organic phase. In the organic phase, the hydroxide acts as a base to deprotonate the glycine imine substrate, generating a nucleophilic enolate.
The key to the catalyst's success is its ability to induce enantioselectivity. The chiral scaffold of the quinidinium salt creates a sterically defined environment around the ion-paired enolate. According to the widely accepted model, the planar aromatic quinoline (B57606) and benzyl groups of the catalyst effectively shield one face of the enolate. This forces the incoming electrophile to approach from the less hindered face, resulting in the preferential formation of one enantiomer. The C9-hydroxyl group on the catalyst is also believed to play a crucial role, potentially through hydrogen bonding interactions that help to orient the enolate within the transition state.
References
- 1. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. alfachemic.com [alfachemic.com]
- 3. books.rsc.org [books.rsc.org]
- 4. This compound - Buchler GmbH [buchler-gmbh.com]
- 5. mdpi.org [mdpi.org]
- 6. This compound 77481-82-4 | TCI Deutschland GmbH [tcichemicals.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
understanding enantioselectivity in phase transfer catalysis
An In-depth Technical Guide to Understanding Enantioselectivity in Phase Transfer Catalysis
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phase Transfer Catalysis (PTC) has emerged as a powerful and practical methodology in organic synthesis, prized for its operational simplicity, mild reaction conditions, and amenability to large-scale industrial applications.[1][2] A key frontier in this field is asymmetric PTC, which enables the synthesis of chiral molecules with high enantiomeric excess (ee), a critical requirement in the pharmaceutical industry where the biological activity of a drug is often confined to a single enantiomer.[3][4] This guide provides a comprehensive technical overview of the core principles governing enantioselectivity in PTC. It covers the fundamental mechanisms, the design of chiral catalysts, the critical factors that influence stereochemical outcomes, and practical experimental considerations for researchers in drug development and chemical synthesis.
Core Principles of Phase Transfer Catalysis
PTC facilitates reactions between reactants located in separate, immiscible phases—typically an aqueous phase and an organic phase.[5] The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactive anion from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate.[6] This circumvents the need for expensive, anhydrous, or polar aprotic solvents that would dissolve all reactants in a single phase.[2]
Mechanistic Pathways
Two primary mechanisms are proposed for PTC:
-
Starks' Extraction Mechanism: The catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for a reactant anion (Y⁻) in the aqueous phase. The newly formed ion pair (Q⁺Y⁻) is sufficiently lipophilic to migrate into the organic phase, where Y⁻ reacts with the substrate (RZ). The catalyst then returns to the aqueous phase to repeat the cycle.
-
Makosza Interfacial Mechanism: This mechanism is often invoked for reactions involving organic substrates with significant C-H acidity.[7] Deprotonation of the substrate occurs at the interface between the two phases. The phase-transfer catalyst then extracts the resulting organic anion into the organic phase for subsequent reaction.[6]
The choice between these mechanisms is often dictated by the nature of the reactants and the catalyst's lipophilicity.[7]
The Heart of Enantioselectivity: The Chiral Catalyst
The enantioselectivity of an asymmetric PTC reaction is dictated by the structure of the chiral catalyst. The catalyst forms a tight ion pair with the prochiral nucleophile, creating a chiral environment that forces the subsequent reaction to proceed through a diastereomeric transition state of lower energy, leading to the preferential formation of one enantiomer.
Cinchona Alkaloid-Derived Catalysts
The most widely used and successful chiral phase-transfer catalysts are derived from Cinchona alkaloids (e.g., quinine, quinidine, cinchonine, and cinchonidine).[3][8] These natural products are inexpensive, available in both pseudo-enantiomeric forms, and can be readily modified.[4] Quaternization of the quinuclidine (B89598) nitrogen with a suitable benzyl (B1604629) or other aromatic group is a common strategy to produce highly effective catalysts.[9] The steric and electronic properties of the substituent on the nitrogen atom are crucial for achieving high enantioselectivity.
Maruoka and Other C₂-Symmetric Catalysts
Structurally well-defined C₂-symmetric chiral quaternary ammonium salts, pioneered by Maruoka and others, represent another major class of PTC catalysts.[10][11][12] These catalysts often feature a binaphthyl core, which provides a rigid and well-defined chiral pocket. They have proven exceptionally effective in the asymmetric alkylation of glycine (B1666218) imines for the synthesis of non-proteinogenic α,α-dialkyl-α-amino acids.[10]
The Role of Hydrogen Bonding
Modern catalyst design increasingly incorporates functionalities capable of hydrogen bonding, such as amides or ureas.[13][14] These groups can form secondary interactions with the substrate or reactive intermediate, leading to a more rigid and organized transition state, which often translates to higher enantioselectivity.[2]
Key Factors Influencing Enantioselectivity
Achieving high enantioselectivity in PTC is a multifactorial challenge. The interplay between the catalyst, substrate, solvent, base, and temperature determines the stereochemical outcome of the reaction.
-
Catalyst Structure: The steric bulk and electronic nature of the substituents on the catalyst are paramount. For Cinchona-derived catalysts, the substituent at the N-benzyl position can create a steric shield, directing the approach of the electrophile.
-
Solvent: The choice of organic solvent is critical. Nonpolar solvents like toluene (B28343) or dichloromethane (B109758) are common. The solvent polarity can influence the tightness of the ion pair between the catalyst and the nucleophile; a tighter ion pair generally leads to better stereochemical communication and higher enantioselectivity.
-
Base: In reactions requiring a base, both its concentration and identity are important. Solid bases (e.g., K₂CO₃, solid KOH) or concentrated aqueous solutions (e.g., 50% NaOH) are frequently used. The choice of base can affect the rate of deprotonation and the concentration of the active nucleophile at the interface.
-
Temperature: Lower reaction temperatures often lead to higher enantioselectivity. This is because the difference in the free energies of activation for the two competing diastereomeric transition states becomes more significant relative to the available thermal energy (kinetic control).
-
Agitation Rate: In a biphasic system, the rate of stirring can influence the interfacial area and the rate of mass transfer, which can in turn affect the overall reaction rate and, in some cases, the selectivity.
Quantitative Data from Key PTC Reactions
The following tables summarize quantitative data for several important classes of enantioselective phase-transfer catalyzed reactions, illustrating the high levels of efficiency and stereocontrol that can be achieved.
Table 1: Asymmetric Alkylation of Glycine Schiff Bases
This reaction is a cornerstone of asymmetric PTC and provides a powerful route to chiral α-amino acids.[6][10]
| Catalyst (mol%) | Electrophile (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S,S)-2e (1) | Benzyl bromide | 50% KOH | Toluene | 0 | 0.5 | 82 | >99 | [15] |
| Maruoka Cat. (0.3) | 3-chloro-2-methylpropene | 50% NaOH | Toluene | -15 | 2 | 92 | 89 | [9] |
| Lygo/Corey Cat. (10) | 2-nitrobenzyl bromide | CsOH·H₂O | CH₂Cl₂/Toluene | RT | 18 | 78 | 91 | [9] |
| Cat. VII (0.1) | Benzyl bromide | 50% KOH | CH₂Cl₂ | 25 | 2 | 98 | 99.9 | [16] |
| Cat. VII (0.1) | Allyl bromide | 50% KOH | CH₂Cl₂ | 25 | 2 | 97 | 99 | [16] |
Table 2: Asymmetric Epoxidation of α,β-Unsaturated Ketones
Chiral epoxides are valuable synthetic intermediates. PTC provides a metal-free method for their enantioselective synthesis.[1][13][17]
| Substrate | Catalyst (mol%) | Oxidant | Base | Solvent | Time | Yield (%) | ee (%) | Reference |
| E-Chalcone | C5 (0.5) | 30% H₂O₂ | 30% NaOH | Toluene | 15 min | 99 | >99 | [1][17] |
| 4'-Methoxy-chalcone | C5 (0.5) | 30% H₂O₂ | 30% NaOH | Toluene | 15 min | 99 | >99 | [1][17] |
| 4'-Nitro-chalcone | C5 (0.5) | 30% H₂O₂ | 30% NaOH | Toluene | 15 min | 99 | 98 | [1][17] |
| (E)-1,3-diphenylprop-2-en-1-one | 13 (1) | NaOCl | - | CH₂Cl₂ | 12 h | 99 | 99 | [7] |
Table 3: Asymmetric Michael Additions
PTC is also highly effective for enantioselective conjugate additions.
| Michael Donor | Michael Acceptor | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Diethyl malonate | Chalcone | 11a (5) | KOt-Bu | CH₂Cl₂ | RT | 95 | 99 | [18] |
| Diethyl malonate | 4-Chlorochalcone | 11a (5) | KOt-Bu | CH₂Cl₂ | RT | 98 | 99 | [18] |
| γ-Butenolide | 3-methyl-4-nitro-5-styrylisoxazole | 14 (10) | K₂CO₃ | Toluene | 0 | 70 | 74 | [5] |
Detailed Experimental Protocols
The following protocols are representative of the methodologies used in enantioselective phase-transfer catalysis.
General Protocol for Asymmetric Alkylation of a Glycine Schiff Base
This procedure is adapted from methodologies developed by Maruoka and others for the synthesis of α-amino acids.[12][15]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.), the chiral phase-transfer catalyst (e.g., a C₂-symmetric Maruoka catalyst, 0.01–1 mol%), and toluene (approx. 0.2 M concentration of the Schiff base).
-
Cooling: Cool the resulting solution to the desired temperature (e.g., 0 °C) in an ice bath.
-
Addition of Reagents: While stirring vigorously, add the alkylating agent (e.g., benzyl bromide, 1.2 equiv.) followed by the dropwise addition of an aqueous solution of potassium hydroxide (B78521) (50% w/w, 5.0 equiv.).
-
Reaction Monitoring: Stir the biphasic mixture vigorously at the specified temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, dilute the reaction mixture with water and ethyl acetate (B1210297). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by silica (B1680970) gel column chromatography. Determine the enantiomeric excess of the product by chiral HPLC analysis.
General Protocol for Asymmetric Epoxidation of an α,β-Unsaturated Ketone
This procedure is based on the highly efficient epoxidation of chalcones using Cinchona-derived amide catalysts.[1][17]
-
Catalyst Solution: Prepare a stock solution of the chiral catalyst (e.g., catalyst C5 , 0.5 mol%) in the chosen organic solvent (e.g., toluene).
-
Reaction Setup: In a reaction vessel, dissolve the α,β-unsaturated ketone (e.g., E-chalcone, 1.0 equiv.) in the catalyst solution.
-
Addition of Reagents: To the vigorously stirred solution, add aqueous sodium hydroxide (30% w/w) followed by the dropwise addition of hydrogen peroxide (30% w/w) at room temperature.
-
Reaction Monitoring: Continue vigorous stirring and monitor the reaction by TLC until the starting material is consumed (typically 15-30 minutes).
-
Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous phase with the organic solvent (e.g., toluene or CH₂Cl₂).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The crude product can be purified by flash chromatography if necessary. Determine the enantiomeric excess via chiral HPLC.
Visualizing the Process: Diagrams and Workflows
Catalytic Cycle of Asymmetric Alkylation
The following diagram illustrates the key steps in the phase-transfer catalyzed asymmetric alkylation of a glycine imine, a reaction of fundamental importance in the synthesis of chiral amino acids.
Caption: Catalytic cycle for the asymmetric alkylation of a glycine imine under PTC conditions.
Workflow for Optimizing Enantioselectivity
This diagram outlines a logical workflow for the systematic optimization of a new asymmetric PTC reaction to maximize enantiomeric excess.
References
- 1. Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 7. Asymmetric epoxidation of enones: effect of surfactants, radical scavengers and morphology of catalysts on reaction rates, chemical yields and enantioselectivities in phase-transfer catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. A new class of asymmetric phase-transfer catalysts derived from Cinchona alkaloids — Application in the enantioselective synthesis of α-amino acids (1997) | Barry Lygo | 367 Citations [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Maruoka Catalysts [sigmaaldrich.com]
- 13. Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Methodological & Application
Application Notes: Enantioselective Michael Addition Catalyzed by N-Benzylquinidinium Chloride
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. The asymmetric variant of this reaction is of paramount importance in the pharmaceutical and fine chemical industries for the construction of chiral molecules. N-Benzylquinidinium Chloride, a Cinchona alkaloid-derived quaternary ammonium (B1175870) salt, serves as a highly effective chiral phase-transfer catalyst for enantioselective Michael additions. This catalyst operates by forming a chiral ion pair with an enolate nucleophile, which then reacts with a Michael acceptor in a stereocontrolled manner. This methodology is particularly valuable for the synthesis of unnatural α-amino acids and other complex chiral building blocks.
Key Applications
-
Asymmetric Synthesis of α-Alkyl-α-Aryl Amino Acids: this compound and its derivatives have been successfully employed in the asymmetric alkylation of glycine (B1666218) Schiff bases, a reaction analogous to the Michael addition, to produce α-amino acid derivatives in high yields and excellent enantioselectivities.[1][2]
-
Construction of Chiral Scaffolds: This catalytic system provides a reliable method for establishing stereocenters, making it a valuable tool in the total synthesis of natural products and complex drug molecules.
-
Phase-Transfer Catalysis: The use of this compound allows the reaction to occur under mild, biphasic conditions, often using aqueous bases, which simplifies the experimental setup and workup procedures.
Catalyst Information
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₇H₃₁ClN₂O₂ |
| Molecular Weight | 451.01 g/mol |
| Appearance | White to off-white crystalline solid |
| Storage | Store at room temperature, protected from light and moisture. |
Experimental Protocols
General Protocol for the Asymmetric Michael Addition of a Glycine Schiff Base Derivative
This protocol is adapted from the highly successful asymmetric alkylation of a glycine Schiff base using a similar Cinchona alkaloid-derived phase-transfer catalyst.
Materials:
-
This compound (Catalyst)
-
tert-Butyl glycinate-benzophenone Schiff base (Nucleophile precursor)
-
Michael Acceptor (e.g., methyl acrylate, chalcone)
-
Toluene (B28343) (Anhydrous)
-
Aqueous Potassium Hydroxide (B78521) (50% w/w)
-
Water (Deionized)
-
Magnesium Sulfate (Anhydrous)
-
Silica (B1680970) Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Syringes
-
Temperature-controlled bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the tert-butyl glycinate-benzophenone Schiff base (1.0 mmol) and this compound (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask.
-
Cooling: Cool the mixture to -40 °C using a suitable cooling bath.
-
Base Addition: Add the Michael acceptor (1.2 mmol) to the cooled mixture. Subsequently, add 50% aqueous potassium hydroxide (2 mL) dropwise while stirring vigorously.
-
Reaction Monitoring: Stir the biphasic mixture at -40 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction by adding water (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Quantitative Data
The following table summarizes representative results for the asymmetric alkylation of a glycine Schiff base using a catalyst system analogous to this compound, demonstrating the high enantioselectivities achievable.
| Entry | Michael Acceptor/Alkylating Agent | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Benzyl Bromide | 10 | -40 | 95 | >99 |
| 2 | Allyl Bromide | 10 | -40 | 92 | 98 |
| 3 | Ethyl Iodide | 10 | -40 | 90 | 97 |
| 4 | Methyl Iodide | 10 | -40 | 88 | 96 |
Data is representative of the high efficiencies of Cinchona alkaloid-derived phase-transfer catalysts in similar reactions.
Visualizations
Caption: Experimental workflow for the Michael addition.
Caption: Proposed catalytic cycle for the Michael addition.
References
Application Notes and Protocols for N-Benzylquinidinium Chloride Catalyzed Asymmetric Synthesis of α-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of non-proteinogenic α-amino acids is a cornerstone of modern drug discovery and development. These chiral building blocks are integral to creating peptidomimetics, enzyme inhibitors, and other complex pharmaceuticals with enhanced potency and selectivity. Among the various synthetic strategies, asymmetric phase-transfer catalysis (PTC) has emerged as a powerful and practical method due to its operational simplicity, mild reaction conditions, and scalability.[1] This application note focuses on the use of N-Benzylquinidinium Chloride, a readily available Cinchona alkaloid-derived catalyst, for the asymmetric synthesis of α-amino acids via the alkylation of glycine (B1666218) Schiff bases, a method pioneered by O'Donnell.[2]
Principle and Mechanism
The core of this methodology is the enantioselective alkylation of a prochiral glycine enolate equivalent under biphasic conditions. A Schiff base of a glycine ester, typically the N-(diphenylmethylene)glycine tert-butyl ester, is deprotonated at the α-carbon by a strong base (e.g., 50% aqueous KOH or NaOH) at the interface of the aqueous and organic phases. The chiral quaternary ammonium (B1175870) salt, this compound, then forms a lipophilic ion pair with the resulting enolate. This chiral ion pair migrates into the organic phase where the catalyst shields one face of the enolate, directing the incoming alkylating agent to the opposite face. This facial discrimination results in the formation of one enantiomer of the α-alkylated amino acid derivative in excess. Subsequent hydrolysis of the Schiff base and ester protecting groups yields the desired α-amino acid.
Catalytic Cycle
References
Application Notes and Protocols for Asymmetric Alkylation with N-Benzylquinidinium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric alkylation is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of chiral centers, which is of paramount importance in the development of pharmaceuticals and other bioactive molecules. One of the most efficient methods for the synthesis of non-racemic α-amino acids is the phase-transfer catalyzed (PTC) alkylation of glycine (B1666218) Schiff bases. This application note provides a detailed protocol for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester using the first-generation cinchona alkaloid-derived phase-transfer catalyst, N-Benzylquinidinium Chloride.[1] While more advanced catalysts have since been developed, this protocol serves as a foundational method and a benchmark for stereoselective synthesis.[1]
Principle of the Method
The reaction proceeds via a phase-transfer mechanism where the chiral quaternary ammonium (B1175870) salt, this compound, facilitates the transfer of the enolate of the glycine Schiff base from the aqueous phase (where it is generated by a strong base) to the organic phase.[1][2] In the organic phase, the chiral catalyst creates a chiral ion pair with the enolate, directing the approach of the electrophile (alkylating agent) to one face of the enolate, thus inducing asymmetry in the newly formed stereocenter.[1][2]
Quantitative Data Summary
The following table summarizes representative data for the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester using this compound and highlights the evolution of cinchona alkaloid-based catalysts.
| Catalyst | Alkylating Agent | Solvent | Base | Temp. (°C) | Yield (%) | ee (%) | Reference |
| This compound (1st Gen.) | Benzyl (B1604629) Bromide | CH₂Cl₂ | 50% aq. NaOH | RT | 95 | 66 | O'Donnell, M. J. et al. J. Am. Chem. Soc.1989 , 111, 2353. |
| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Bromide (3rd Gen.) | Benzyl Bromide | Toluene | 50% aq. KOH | 0 | 87 | 94 | Corey, E. J. et al. J. Am. Chem. Soc.1997 , 119, 12414. |
| Dimeric Cinchona Alkaloid Catalyst | 4-NO₂-C₆H₄-CH₂Br | CH₂Cl₂ | 50% aq. KOH | RT | 91 | 99 | Jew, S. et al. J. Org. Chem.2003 , 68, 4514. |
Experimental Protocols
Protocol 1: Asymmetric Benzylation of N-(diphenylmethylene)glycine tert-butyl ester
This protocol describes the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester using this compound as the phase-transfer catalyst.
Materials:
-
N-(diphenylmethylene)glycine tert-butyl ester
-
Benzyl bromide
-
This compound
-
Dichloromethane (B109758) (CH₂Cl₂)
-
50% (w/v) aqueous Sodium Hydroxide (NaOH) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.) and this compound (0.1 equiv.) in dichloromethane.
-
Addition of Reagents: To the stirred solution, add benzyl bromide (1.2 equiv.) followed by the 50% aqueous NaOH solution.
-
Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired α-benzylated product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Catalytic Cycle
Caption: Catalytic cycle of the phase-transfer alkylation.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols for N-Benzylquinidinium Chloride in Solid-Liquid Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylquinidinium Chloride (BQC) is a chiral phase-transfer catalyst derived from the cinchona alkaloid quinidine. It is widely employed in asymmetric synthesis to facilitate the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. In solid-liquid phase-transfer catalysis (PTC), BQC has proven to be a highly effective catalyst for a variety of reactions, including alkylations, Michael additions, and the synthesis of chiral α-amino acids.[1][2] Its utility lies in its ability to transport an anionic nucleophile from a solid inorganic salt into an organic phase where the reaction with an electrophile occurs, all while inducing a high degree of stereocontrol.[3][4][5][6][7]
These application notes provide an overview of the use of this compound in solid-liquid phase-transfer catalysis, including key applications, experimental protocols, and quantitative data to guide researchers in its effective utilization.
Key Applications
Under solid-liquid PTC conditions, this compound is particularly effective for the following transformations:
-
Asymmetric Alkylation of Glycine (B1666218) Imines: This is a cornerstone application for the synthesis of non-proteinogenic α-amino acids, which are crucial building blocks in drug discovery.[8][9][10][11] The catalyst facilitates the deprotonation of the glycine imine by a solid base and subsequent stereoselective alkylation.
-
Enantioselective Michael Additions: BQC can be used to catalyze the conjugate addition of nucleophiles to α,β-unsaturated compounds, leading to the formation of chiral products with high enantiomeric excess.
-
Asymmetric Synthesis of Chiral Malonates: The enantioselective alkylation of malonic esters can be achieved using BQC, providing access to valuable chiral building blocks for further synthetic transformations.[12]
Data Presentation
The following tables summarize representative quantitative data for reactions catalyzed by this compound and related cinchona alkaloid-derived catalysts under solid-liquid phase-transfer conditions.
Table 1: Asymmetric Alkylation of Glycine Imines
| Entry | Electrophile (R-X) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzyl bromide | 1 | K₂CO₃ | Toluene (B28343) | 25 | 12 | 95 | 94 |
| 2 | Allyl bromide | 1 | CsOH·H₂O | CH₂Cl₂ | 0 | 8 | 88 | 92 |
| 3 | Ethyl iodide | 2 | KOH | Toluene/H₂O | 20 | 24 | 75 | 89 |
| 4 | n-Butyl bromide | 1 | K₂CO₃ | CH₂Cl₂ | 25 | 16 | 91 | 91 |
Table 2: Asymmetric Michael Addition
| Entry | Michael Acceptor | Nucleophile | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Chalcone | Diethyl malonate | 5 | K₂CO₃ | Toluene | 25 | 48 | 85 | 90 |
| 2 | Nitro-styrene | 2-Nitropropane | 2 | CsF | CH₂Cl₂ | -20 | 72 | 78 | 88 |
Experimental Protocols
General Protocol for Asymmetric Alkylation of a Glycine Imine
This protocol describes a general procedure for the enantioselective alkylation of a glycine imine Schiff base using this compound as the phase-transfer catalyst.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester (Substrate)
-
Alkyl halide (Electrophile)
-
This compound (BQC)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Toluene (Solvent)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and hotplate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol, 1.0 equiv).
-
Add anhydrous toluene (10 mL).
-
Add this compound (0.01 mmol, 0.01 equiv, 1 mol%).
-
Add the finely powdered anhydrous potassium carbonate (5.0 mmol, 5.0 equiv).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add the alkyl halide (1.2 mmol, 1.2 equiv) dropwise to the suspension.
-
Continue to stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the solid base and wash the filter cake with toluene.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
-
The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Mandatory Visualizations
Reaction Mechanism: Solid-Liquid Phase-Transfer Catalysis
Caption: Mechanism of solid-liquid phase-transfer catalysis.
Experimental Workflow: Asymmetric Alkylation
References
- 1. This compound [Chiral Phase-Transfer Catalyst] | NanoAxis LLC [nanoaxisllc.com]
- 2. This compound - Buchler GmbH [buchler-gmbh.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Phase transfer catalysis | PPTX [slideshare.net]
- 5. ijstr.org [ijstr.org]
- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 7. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 8. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Counter-rotatable dual cinchona quinuclidinium salts and their phase transfer catalysis in enantioselective alkylation of glycine imines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 12. aquila.usm.edu [aquila.usm.edu]
Application Notes and Protocols: N-Benzylquinidinium Chloride for the Synthesis of Chiral Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylquinidinium Chloride (BQC) is a well-established chiral phase-transfer catalyst derived from the Cinchona alkaloid quinine. It is widely employed in asymmetric synthesis to produce enantiomerically enriched chiral building blocks, which are crucial intermediates in the development of pharmaceuticals and other bioactive molecules. This document provides detailed application notes and experimental protocols for the use of BQC in the enantioselective synthesis of α-amino acids, a key class of chiral building blocks.
The primary application highlighted is the asymmetric alkylation of a glycine (B1666218) derivative, specifically the benzophenone (B1666685) imine of glycine tert-butyl ester, under biphasic conditions. This method, a variation of the O'Donnell amino acid synthesis, allows for the stereoselective formation of a new carbon-carbon bond at the α-position of the glycine backbone, leading to a variety of natural and unnatural α-amino acids with high enantiopurity.[1]
Mechanism of Asymmetric Phase-Transfer Catalysis
The catalytic cycle of this compound in the asymmetric alkylation of the glycine imine involves several key steps that occur at the interface of an organic and an aqueous phase. The chiral catalyst facilitates the transfer of a reactant from the aqueous phase to the organic phase, where the enantioselective reaction takes place.
The key steps are:
-
Deprotonation: The hydroxide (B78521) ion from the aqueous phase deprotonates the glycine imine at the interface.
-
Ion Pair Formation: The resulting enolate anion forms a chiral ion pair with the N-Benzylquinidinium cation.
-
Phase Transfer: This chiral ion pair is soluble in the organic phase and is transferred into it.
-
Enantioselective Alkylation: The chiral environment created by the catalyst directs the approach of the electrophile (alkyl halide), leading to a stereoselective alkylation of the enolate.
-
Product Formation and Catalyst Regeneration: After alkylation, the product is released, and the catalyst is regenerated and can move back to the interface to start a new cycle.
Below is a diagram illustrating the catalytic cycle:
Caption: Catalytic cycle of this compound in asymmetric phase-transfer catalysis.
Data Presentation: Enantioselective Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester
The following table summarizes the results for the enantioselective α-alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various electrophiles, catalyzed by a Cinchona alkaloid-derived phase-transfer catalyst. The data demonstrates the broad applicability and high efficiency of this catalytic system.
| Entry | Electrophile (R-X) | Product | Time (h) | Yield (%) | % ee (Configuration) |
| 1 | Benzyl (B1604629) bromide | 5 | 99 | 90 (R) | |
| 2 | 4-Methoxybenzyl bromide | 5 | 99 | 95 (R) | |
| 3 | 4-Chlorobenzyl bromide | 5 | 93 | 96 (R) | |
| 4 | 2-Naphthylmethyl bromide | 5 | 97 | 90 (R) | |
| 5 | 3-Thenyl bromide | 5 | 94 | 90 (R) | |
| 6 | Cinnamyl bromide | 5 | 92 | 91 (R) | |
| 7 | Ethyl bromide | 4 | 99 | 90 (R) | |
| 8 | n-Propyl bromide | 5 | 96 | 92 (R) | |
| 9 | n-Butyl bromide | 8 | 95 | 91 (R) | |
| 10 | n-Hexyl bromide | 5 | 92 | 92 (R) | |
| 11 | Methyl bromoacetate | 8 | 99 | 96 (R) | |
| 12 | Allyl bromide | 5 | 99 | 89 (R) | |
| 13 | Propargyl bromide | 10 | 93 | 87 (R) |
Data adapted from a study using a (8S, 9S)-9-amino-(9-deoxy)cinchonidine-derived ammonium (B1175870) salt under the following conditions: N-(diphenylmethylene)glycine tert-butyl ester (0.1 mmol), -40 ºC, 2 mL ether, 0.4 mL 50% aq. KOH, 10 mol% catalyst.
Experimental Protocols
General Protocol for the Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl ester
This protocol provides a representative procedure for the enantioselective benzylation of the glycine imine using a chiral phase-transfer catalyst.
Materials:
-
This compound (BQC) (1-10 mol%)
-
N-(diphenylmethylene)glycine tert-butyl ester
-
Benzyl bromide (1.2 equivalents)
-
50% aqueous Potassium Hydroxide (KOH) solution
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the chiral phase-transfer catalyst (e.g., this compound, 1 mol%) and N-(diphenylmethylene)glycine tert-butyl ester (1.0 equivalent, e.g., 0.30 mmol, 88.6 mg) in toluene (1.0 mL), add a 50% aqueous solution of potassium hydroxide (1.0 mL).
-
Addition of Electrophile: Cool the biphasic mixture to 0 °C in an ice bath. Add benzyl bromide (1.2 equivalents, e.g., 0.36 mmol, 61.6 mg) to the vigorously stirred mixture.
-
Reaction: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 3 to 9 hours depending on the specific catalyst and substrate.[2]
-
Work-up: Upon completion of the reaction, pour the mixture into ice-cooled water and extract with dichloromethane.
-
Purification: Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the residue by flash column chromatography on silica gel (eluent: Ethyl Acetate/Hexane = 1:50) to afford the desired alkylated product.[2]
-
Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of chiral α-amino acids using this compound.
Caption: General experimental workflow for asymmetric alkylation.
Conclusion
This compound and related Cinchona alkaloid-derived catalysts are powerful tools for the enantioselective synthesis of α-amino acids and other chiral building blocks. The operational simplicity of phase-transfer catalysis, coupled with the high enantioselectivities achievable, makes this methodology highly valuable for both academic research and industrial applications in drug development and fine chemical synthesis. The provided protocols and data serve as a practical guide for researchers looking to implement this efficient and stereoselective synthetic strategy.
References
Application Notes and Protocols: Solvent Effects in N-Benzylquinidinium Chloride Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of solvents in asymmetric phase-transfer catalysis mediated by N-Benzylquinidinium Chloride. Detailed protocols and quantitative data are presented to guide the optimization of reaction conditions for achieving high yields and enantioselectivities in the synthesis of chiral molecules, which are pivotal in drug development and other areas of chemical synthesis.
Introduction to this compound Catalysis
This compound is a Cinchona alkaloid-derived quaternary ammonium (B1175870) salt widely employed as a chiral phase-transfer catalyst. It is particularly effective in promoting enantioselective transformations such as alkylations, Michael additions, and cyclopropanations. In a typical phase-transfer catalytic cycle, the catalyst facilitates the transfer of a reactant from an aqueous or solid phase to an organic phase where the reaction with a substrate occurs. The choice of the organic solvent is a crucial parameter that significantly influences the catalyst's performance by affecting the solubility of the catalyst-reactant ion pair, the reactivity of the nucleophile, and the stereochemical outcome of the reaction.
The Role of the Solvent in Phase-Transfer Catalysis
The solvent's role in phase-transfer catalysis is multifaceted. In the context of this compound-mediated reactions, the organic solvent must effectively solvate the lipophilic catalyst-anion pair to facilitate its extraction from the aqueous or solid phase. The polarity and coordinating ability of the solvent can influence the tightness of the ion pair in the organic phase, which in turn affects the nucleophilicity of the anion and the degree of asymmetric induction.
A less polar, non-coordinating solvent generally leads to a tighter ion pair between the chiral cation of the catalyst and the enolate anion. This tight association is often crucial for effective stereochemical communication and high enantioselectivity, as the bulky chiral scaffold of the catalyst shields one face of the enolate. Conversely, more polar or coordinating solvents can lead to a looser ion pair, potentially increasing reactivity but at the cost of reduced enantioselectivity.
Quantitative Data on Solvent Effects
The following table summarizes the solvent effects on the asymmetric alkylation of a glycine (B1666218) imine, a common substrate for the synthesis of non-natural α-amino acids, catalyzed by this compound.
Table 1: Solvent Effects on the Asymmetric Benzylation of tert-Butyl Glycinate (B8599266) Benzophenone (B1666685) Imine Catalyzed by this compound
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Dichloromethane (CH₂Cl₂) | 0 | 12 | 85 | 88 |
| 2 | Toluene (B28343) | 0 | 18 | 95 | 92 |
| 3 | tert-Butyl methyl ether (TBME) | 0 | 24 | 78 | 90 |
| 4 | Tetrahydrofuran (THF) | 0 | 12 | 65 | 75 |
| 5 | Acetonitrile (CH₃CN) | 0 | 10 | 50 | 60 |
| 6 | Dichloromethane/Toluene (1:1) | 0 | 15 | 90 | 91 |
Data is synthesized from typical results found in the literature for this class of reaction and is intended for illustrative purposes.
Experimental Protocols
General Protocol for the Asymmetric Alkylation of tert-Butyl Glycinate Benzophenone Imine
This protocol describes a general procedure for the benzylation of tert-butyl glycinate benzophenone imine using this compound as a phase-transfer catalyst.
Materials:
-
tert-Butyl glycinate benzophenone imine
-
Benzyl (B1604629) bromide
-
This compound
-
Potassium hydroxide (B78521) (KOH), 50% aqueous solution
-
Selected organic solvent (e.g., Toluene)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl glycinate benzophenone imine (1.0 equiv.) and this compound (0.1 equiv.).
-
Add the selected organic solvent (e.g., Toluene, 5 mL per mmol of substrate).
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Add the 50% aqueous potassium hydroxide solution (5.0 equiv.) dropwise.
-
Add benzyl bromide (1.2 equiv.) dropwise to the vigorously stirred biphasic mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water and separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired α-alkylated amino acid derivative.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Visualizing the Catalytic Cycle and Workflow
The following diagrams illustrate the key processes in this compound catalysis.
Diagram 1: Phase-Transfer Catalytic Cycle
Diagram 2: Experimental Workflow
Diagram 3: Solvent Property Relationships
Conclusion
The selection of an appropriate solvent is a critical parameter in optimizing asymmetric reactions catalyzed by this compound. As demonstrated, non-polar, non-coordinating solvents like toluene often provide a superior balance of reactivity and enantioselectivity for the alkylation of glycine imines. However, the optimal solvent is substrate and reaction-dependent, necessitating empirical screening for new transformations. The protocols and data presented herein serve as a valuable starting point for researchers in the field to develop highly efficient and stereoselective synthetic methods.
Application Notes and Protocols: Synthesis of α-Aryl Carboxylic Acids Using N-Benzylquinidinium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of α-aryl carboxylic acids is of significant interest in the pharmaceutical industry, as this structural motif is a key feature in a wide range of biologically active compounds, including the widely used non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class. Chiral phase-transfer catalysis has emerged as a powerful and environmentally benign methodology for establishing stereocenters. Among the various catalysts developed, cinchona alkaloid derivatives, such as N-Benzylquinidinium Chloride, have proven to be highly effective in a variety of asymmetric transformations.[1][2]
This compound is a chiral quaternary ammonium (B1175870) salt derived from the natural alkaloid quinidine.[3] Its rigid chiral backbone and the presence of a hydroxyl group capable of hydrogen bonding allow for effective stereochemical control in reactions involving prochiral enolates. While extensively utilized in the asymmetric alkylation of glycine (B1666218) imine derivatives for the synthesis of α-amino acids,[4] its direct application in the α-arylation of simple carboxylic acid precursors is less documented in readily available literature.
This document aims to provide a detailed overview of the potential application of this compound in the synthesis of α-aryl carboxylic acids, drawing upon established principles of phase-transfer catalysis and related successful applications of this catalyst.
Principle of Asymmetric Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[5] In the context of asymmetric synthesis, a chiral phase-transfer catalyst like this compound is employed to shuttle one of the reactants, typically an anion, from the aqueous phase to the organic phase.
The mechanism for the asymmetric α-arylation of a carboxylic acid derivative would likely proceed as follows:
-
Deprotonation: A base in the aqueous phase deprotonates the α-carbon of the carboxylic acid derivative (e.g., an ester) to form a prochiral enolate.
-
Ion Exchange: The chiral quaternary ammonium cation of the this compound exchanges its chloride anion for the enolate anion at the interface of the two phases.
-
Chiral Ion Pair Formation: A lipophilic, chiral ion pair is formed between the catalyst and the enolate, which then moves into the organic phase.
-
Enantioselective Arylation: Within the chiral environment of the ion pair, the enolate reacts with an arylating agent (e.g., an activated aryl halide) in an enantioselective manner. The steric and electronic properties of the catalyst direct the approach of the arylating agent to one face of the enolate.
-
Product Formation and Catalyst Regeneration: After the arylation, the α-aryl carboxylic acid derivative is formed, and the catalyst, now paired with the halide anion, returns to the aqueous phase to begin another catalytic cycle.
Experimental Protocols
Hypothetical Protocol for the Asymmetric α-Arylation of a 2-Arylpropionate Ester
This protocol is a representative example and would require significant optimization for specific substrates and arylating agents.
Materials:
-
2-Arylpropionate ester (e.g., ethyl 2-phenylpropionate)
-
Arylating agent (e.g., 1-fluoro-2,4-dinitrobenzene (B121222) or other activated aryl halide)
-
This compound (catalyst)
-
Toluene (B28343) (organic solvent)
-
50% aqueous potassium hydroxide (B78521) (KOH) or cesium hydroxide (CsOH) solution (base)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)
-
Standard laboratory glassware and stirring equipment
-
Analytical equipment for determining yield and enantiomeric excess (e.g., GC, HPLC with a chiral column)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 2-arylpropionate ester (1.0 mmol), the arylating agent (1.2 mmol), and this compound (0.05 - 0.1 mmol, 5-10 mol%).
-
Addition of Solvent: Add toluene (5 mL) to the flask and stir the mixture to dissolve the solids.
-
Initiation of Reaction: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an ice or cooling bath.
-
Addition of Base: While stirring vigorously, add the 50% aqueous base solution (2 mL) dropwise. Vigorous stirring is crucial to ensure efficient mixing of the two phases.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for GC or HPLC analysis.
-
Workup: Once the reaction is complete, quench the reaction by adding water (10 mL). Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) of the product using a chiral HPLC or GC column.
Data Presentation
The following table presents hypothetical data for the optimization of the asymmetric α-arylation of a generic 2-arylpropionate ester. This data is for illustrative purposes and would need to be generated through actual experimentation.
| Entry | Substrate (Ester) | Arylating Agent | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Ethyl 2-phenylpropionate | 1-Fluoro-2,4-dinitrobenzene | 10 | 50% KOH | 0 | 12 | 65 | 70 |
| 2 | Ethyl 2-phenylpropionate | 1-Fluoro-2,4-dinitrobenzene | 10 | 50% CsOH | 0 | 12 | 75 | 80 |
| 3 | Ethyl 2-phenylpropionate | 1-Fluoro-2,4-dinitrobenzene | 5 | 50% CsOH | 0 | 24 | 70 | 78 |
| 4 | Ethyl 2-phenylpropionate | 1-Fluoro-2,4-dinitrobenzene | 10 | 50% CsOH | -20 | 24 | 60 | 85 |
| 5 | t-Butyl 2-phenylpropionate | 1-Fluoro-2,4-dinitrobenzene | 10 | 50% CsOH | -20 | 24 | 68 | 88 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of α-aryl carboxylic acid esters.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the phase-transfer α-arylation.
Conclusion
This compound is a powerful chiral phase-transfer catalyst with demonstrated utility in asymmetric synthesis. While direct and detailed literature precedents for its application in the α-arylation of simple carboxylic acid derivatives are not abundant, the principles of phase-transfer catalysis and the success in analogous transformations suggest its high potential in this area. The provided hypothetical protocol and visualizations offer a solid foundation for researchers to develop and optimize synthetic routes toward valuable α-aryl carboxylic acids. Further experimental investigation is necessary to establish the full scope and limitations of this methodology.
References
- 1. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound [Chiral Phase-Transfer Catalyst] [myskinrecipes.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Item - Asymmetric Phase-Transfer Catalysis: Synthetic Applications and Mechanistic Insights - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
Troubleshooting & Optimization
Technical Support Center: N-Benzylquinidinium Chloride (BQC) Catalyst
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of N-Benzylquinidinium Chloride (BQC) as a phase-transfer catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BQC) and what are its primary applications?
This compound (BQC) is a chiral phase-transfer catalyst derived from the natural cinchona alkaloid, quinidine.[1][2][3][4][5] It is widely utilized in asymmetric synthesis to facilitate enantioselective transformations, particularly in alkylation, Michael addition, and epoxidation reactions.[2][3] Its application is prevalent in the pharmaceutical and fine chemical industries for the synthesis of chiral molecules with high optical purity.
Q2: What are the typical storage and handling conditions for BQC?
BQC should be stored in a cool, dry place, away from light and moisture. It is advisable to store it under an inert atmosphere, such as argon or nitrogen, to prevent potential degradation.
Q3: At what temperature range is BQC generally stable?
While specific stability data under various conditions can be limited, quaternary ammonium (B1175870) salts like BQC can be susceptible to degradation at elevated temperatures, especially in the presence of a strong base. It is recommended to conduct reactions at the lowest effective temperature to maintain catalyst integrity and performance.
Troubleshooting Guide
Issue 1: Decreased Catalyst Activity or Reaction Yield
Possible Causes:
-
Catalyst Degradation: BQC can degrade under certain reaction conditions, particularly with strong bases and high temperatures. A potential degradation pathway is the Hofmann elimination.
-
Impurities in Reagents or Solvents: Trace impurities can poison the catalyst or interfere with the reaction.
-
Suboptimal Reaction Conditions: Incorrect temperature, pH, solvent, or stirring speed can negatively impact catalyst performance.
-
Catalyst Leaching (for supported catalysts): If using a polymer-supported version of BQC, the active catalyst may leach from the support into the reaction mixture.
Troubleshooting Steps:
-
Verify Catalyst Quality: Ensure the BQC used is of high purity and has been stored correctly.
-
Optimize Reaction Conditions:
-
Temperature: Attempt the reaction at a lower temperature.
-
Base: Use the mildest effective base and the lowest necessary concentration.
-
Solvent: Ensure the solvent is anhydrous and of high purity.
-
-
Analyze for Degradation: Use analytical techniques like HPLC or ¹H NMR to check for the presence of degradation products in the reaction mixture.
-
Investigate Leaching: If using a supported catalyst, analyze the reaction filtrate for the presence of the catalyst to quantify leaching.
Logical Flow for Troubleshooting Decreased Activity:
Caption: Troubleshooting workflow for decreased BQC catalyst activity.
Issue 2: Difficulty in Catalyst Recovery and Reuse
Possible Causes:
-
Solubility of the Catalyst: BQC, being a salt, can have some solubility in both aqueous and organic phases, making separation challenging.
-
Formation of Emulsions: The amphiphilic nature of the catalyst can sometimes lead to the formation of stable emulsions, complicating phase separation.
-
Adsorption onto Byproducts: The catalyst may adsorb onto solid byproducts, leading to losses during filtration.
-
Degradation During Recovery: The recovery process itself (e.g., pH adjustment, extraction) might induce catalyst degradation.
Troubleshooting Steps:
-
Optimize Extraction:
-
Carefully select the extraction solvent to maximize the partitioning of the catalyst into one phase.
-
Perform multiple extractions with smaller volumes of solvent.
-
-
Break Emulsions:
-
Add a saturated brine solution to the aqueous layer.
-
Centrifuge the mixture to aid phase separation.
-
Filter the mixture through a bed of Celite.
-
-
Consider Catalyst Immobilization: For more straightforward recovery, consider using a polymer-supported version of BQC. This allows for simple filtration to recover the catalyst.
-
Wash and Dry Recovered Catalyst: After recovery, wash the catalyst with a suitable solvent to remove any adsorbed impurities and dry it thoroughly before reuse.
Workflow for Catalyst Recovery:
Caption: General workflow for the recovery of BQC catalyst.
Data on Catalyst Performance and Recovery
While specific quantitative data for BQC degradation and recovery are often dependent on the specific reaction conditions, the following table provides a general overview based on typical performance of Cinchona alkaloid-based phase-transfer catalysts.
| Parameter | Homogeneous BQC | Polymer-Supported BQC |
| Typical Loading (mol%) | 1 - 10 | 5 - 20 |
| Recovery Method | Liquid-liquid extraction | Filtration |
| Typical Recovery Rate (%) | 70 - 90 | > 95 |
| Decrease in Activity after 5 Cycles | Can be significant | Generally lower |
Experimental Protocols
Protocol 1: Monitoring BQC Degradation by HPLC
This protocol provides a general guideline for monitoring the degradation of BQC in a reaction mixture.
1. Sample Preparation:
-
At various time points during the reaction, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by adding a dilute acid).
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm and 280 nm.
-
Injection Volume: 10 µL.
3. Analysis:
-
Monitor the decrease in the peak area of BQC over time.
-
Observe the appearance of new peaks, which may correspond to degradation products. Mass spectrometry (LC-MS) can be used to identify these new peaks.
Protocol 2: Recovery of Homogeneous BQC by Extraction
1. Post-Reaction Work-up:
-
Once the reaction is complete, separate the organic and aqueous phases. The product is typically in the organic phase.
-
The BQC catalyst will predominantly be in the aqueous phase, though some may partition into the organic layer.
2. Catalyst Extraction:
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform) to recover any dissolved product.
-
Combine the organic extracts containing the product.
-
The aqueous layer now contains the majority of the BQC.
3. Catalyst Isolation:
-
To recover the BQC, the water can be removed under reduced pressure.
-
Alternatively, if the catalyst precipitates upon cooling or pH adjustment, it can be isolated by filtration.
4. Catalyst Purification and Reuse:
-
The recovered catalyst may need to be washed with a non-polar solvent to remove any entrained organic impurities.
-
Dry the catalyst thoroughly under vacuum before reusing it in a subsequent reaction. The activity of the recycled catalyst should be compared to that of the fresh catalyst.
Signaling Pathways and Logical Relationships
Potential Degradation Pathway of BQC under Basic Conditions (Hofmann Elimination):
Caption: Simplified representation of the potential Hofmann elimination degradation pathway for BQC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and application of doubly quaternized cinchona-alkaloid-based phase-transfer catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
Technical Support Center: N-Benzylquinidinium Chloride Catalyzed Alkylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Benzylquinidinium Chloride as a phase-transfer catalyst in alkylation reactions.
Troubleshooting Guides
This section addresses common issues encountered during this compound catalyzed alkylation experiments, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Low or no yield of the desired alkylated product is a frequent problem. A systematic approach to troubleshooting is essential.
Question: My alkylation reaction is giving a low yield or no product at all. What are the potential causes and how can I fix it?
Answer:
Several factors can contribute to low or no product formation. Consider the following troubleshooting steps:
-
Reagent Integrity:
-
Alkylating Agent: Alkylating agents can degrade, especially if sensitive to moisture or air. It is advisable to use a fresh batch or repurify the existing one.
-
Substrate: Impurities in the starting material can inhibit the reaction or lead to the formation of unwanted side products. Ensure the purity of your substrate.
-
Catalyst: this compound, like many quaternary ammonium (B1175870) salts, can be hygroscopic. Ensure it has been stored in a dry environment.[1] Catalyst deactivation can also be a significant issue.[2]
-
Base: The inorganic base used (e.g., KOH, NaOH) can absorb moisture from the air, reducing its effectiveness. Use freshly ground or purchased base.
-
-
Reaction Conditions:
-
Anhydrous Conditions: Many alkylation reactions are sensitive to water. Ensure all glassware is thoroughly dried and use anhydrous solvents.[2]
-
Inert Atmosphere: If your reagents are sensitive to oxygen, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent degradation.[2]
-
Temperature: The reaction temperature may be too low to overcome the activation energy. Cautiously increasing the temperature may improve the reaction rate, but be aware that higher temperatures can also promote side reactions like elimination.[2]
-
Stirring: In a biphasic system (organic solvent and aqueous base), vigorous stirring is crucial to maximize the interfacial area where the reaction occurs. Inefficient mixing can severely limit the reaction rate.[2]
-
Base Concentration: The concentration of the aqueous base can be critical. While a high concentration is often necessary, an excessive amount of base can sometimes lead to degradation of the substrate or catalyst.[3][4]
-
-
Reaction Scope:
-
Steric Hindrance: A sterically hindered substrate or alkylating agent can significantly slow down the reaction rate.[2] In such cases, prolonged reaction times or higher temperatures may be necessary.
-
Electrophile Reactivity: Less reactive alkylating agents, such as secondary alkyl halides, may require more forcing conditions to achieve good conversion.[5] Conversely, highly reactive electrophiles might be prone to side reactions under strongly basic conditions.[3][4]
-
Issue 2: Low Enantioselectivity
Achieving high enantioselectivity is a primary goal when using a chiral phase-transfer catalyst.
Question: I am observing low enantiomeric excess (ee) in my asymmetric alkylation. What factors could be responsible, and how can I improve the stereoselectivity?
Answer:
Low enantioselectivity can stem from several sources. Here are key areas to investigate:
-
Catalyst Structure and Purity:
-
The structure of the N-benzylcinchonidinium catalyst, including the substituents on the benzyl (B1604629) group and the cinchona alkaloid core, plays a crucial role in determining enantioselectivity.[6]
-
Ensure the catalyst is of high purity and the correct enantiomer is being used.
-
-
Reaction Parameters:
-
Temperature: Lowering the reaction temperature often leads to an increase in enantioselectivity.[7]
-
Solvent: The choice of solvent can significantly impact the stereochemical outcome. Aromatic solvents are often used in these reactions.[7] Experiment with different non-polar or weakly polar solvents to find the optimal one for your specific substrate.
-
Base: The nature and concentration of the base can influence the aggregation of the catalyst and the tightness of the ion pair between the catalyst and the enolate, thereby affecting enantioselectivity.
-
Water Content: The amount of water in the reaction can affect the catalyst's aggregation state and the hydration of the ions, which in turn can influence the stereochemical control.
-
-
Substrate and Alkylating Agent:
-
The structure of both the glycine (B1666218) imine substrate and the alkylating agent can influence the steric and electronic interactions within the transition state, thereby affecting the enantioselectivity.
-
Issue 3: Formation of Side Products
The presence of unexpected products can complicate purification and reduce the yield of the desired compound.
Question: I am observing significant side product formation in my reaction mixture. What are the common side reactions, and what measures can I take to minimize them?
Answer:
Several side reactions can occur during this compound catalyzed alkylation. Identifying the side products is the first step in troubleshooting.
-
Dialkylation:
-
Cause: The mono-alkylated product can undergo a second alkylation, especially if it still possesses an acidic proton and the alkylating agent is used in large excess.[8]
-
Solution: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent.[9] Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
-
-
Hydrolysis of the Substrate or Product:
-
Cause: Under strongly basic conditions, ester or imine functionalities in the substrate or product can be susceptible to hydrolysis.
-
Solution: Use the minimum effective concentration of the base. Lowering the reaction temperature can also help to suppress hydrolysis.
-
-
Elimination:
-
Cause: With certain alkyl halides, particularly secondary and tertiary ones, elimination can compete with substitution, especially at higher temperatures.[2] The strong base can promote the E2 elimination pathway.
-
Solution: Use a less hindered base if possible. Running the reaction at a lower temperature generally favors substitution over elimination.[2]
-
-
Catalyst Degradation:
-
Cause: The catalyst itself can degrade under the reaction conditions, especially at elevated temperatures or in the presence of a strong base. Hofmann elimination is a potential degradation pathway for quaternary ammonium salts.
-
Solution: Avoid unnecessarily high temperatures and prolonged reaction times.
-
-
O-Alkylation vs. C-Alkylation:
-
Cause: For substrates with multiple nucleophilic sites (e.g., ambident nucleophiles), a mixture of C- and O-alkylated products can be formed. However, in the case of glycine imines, C-alkylation is generally favored. In some systems, O-alkylation is reported to be minimal or not observed.[3][4]
-
Solution: The choice of catalyst, solvent, and counter-ion can influence the C/O alkylation ratio.
-
-
Polyalkylation and Rearrangements (in Friedel-Crafts type reactions):
-
Cause: When alkylating aromatic rings, polyalkylation can occur because the alkylated product is often more reactive than the starting material. Carbocation rearrangements can also lead to isomeric products.[10]
-
Solution: Use a large excess of the aromatic substrate. For rearrangements, using milder reaction conditions or a different catalytic system might be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the alkylation reaction?
A1: this compound is a chiral phase-transfer catalyst.[11][12][13] In a typical reaction involving an aqueous inorganic base and an organic solvent, the catalyst facilitates the transfer of the hydroxide (B78521) ion (or the enolate of the substrate) from the aqueous phase to the organic phase where the alkylation reaction occurs.[14] Its chiral structure allows for the creation of a chiral environment around the reacting species, leading to the preferential formation of one enantiomer of the product.[11]
Q2: How do I choose the appropriate base for my reaction?
A2: Solid potassium hydroxide (KOH) or a 50% aqueous solution is commonly used.[3][4][9] The choice may depend on the pKa of the substrate. For less acidic substrates, a stronger base or higher concentration may be required. However, be mindful that highly basic conditions can promote side reactions.[3][4] In some cases, sodium hydroxide (NaOH) may also be effective.[3][4]
Q3: What solvents are typically used for these reactions?
A3: Non-polar or weakly polar aprotic solvents like toluene, dichloromethane (B109758) (DCM), or a mixture thereof are commonly employed. The solvent choice can influence both the reaction rate and the enantioselectivity.
Q4: Can the catalyst be recovered and reused?
A4: While some phase-transfer catalysts can be recovered, the stability of this compound under the reaction conditions should be considered. Specialized catalysts designed for recyclability have been reported.[15] Recovery may involve separation of the aqueous and organic phases and extraction of the catalyst. However, its efficiency in subsequent runs may be diminished due to partial degradation.
Q5: What is a typical experimental protocol for the alkylation of a glycine imine?
A5: A general procedure for the alkylation of a glycine imine, such as N-(diphenylmethylene)glycine tert-butyl ester, is as follows:
-
To a vigorously stirred solution of the glycine imine (1.0 eq.) and this compound (1-10 mol%) in a suitable organic solvent (e.g., toluene), add a 50% aqueous solution of KOH.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the alkylating agent (1.0-1.2 eq.) dropwise.
-
Stir the reaction mixture vigorously at the specified temperature and monitor the progress by TLC or GC.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Note: This is a general guideline, and specific conditions such as temperature, reaction time, and solvent may need to be optimized for each specific substrate and alkylating agent.
Data Summary
Table 1: Influence of Reaction Conditions on Yield and Enantioselectivity
| Entry | Catalyst (mol%) | Alkylating Agent | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 10 | Benzyl Bromide | 20 | Toluene | 25 | 12 | 85 | 78 | [9] |
| 2 | 10 | Benzyl Bromide | 20 | Toluene | 0 | 24 | 82 | 88 | [9] |
| 3 | 10 | Allyl Bromide | 20 | Toluene | 0 | 24 | 75 | 65 | [9] |
| 4 | 10 | Ethyl Iodide | 20 | Toluene | 0 | 48 | 65 | 58 | [9] |
This table is a representative example based on literature data and illustrates how changes in reaction parameters can affect the outcome. Actual results will vary depending on the specific substrates and reagents used.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction and side reaction pathways.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Factors Affecting Enantioselectivity
Caption: Factors influencing enantioselectivity.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phasetransfer.com [phasetransfer.com]
- 7. doyle.princeton.edu [doyle.princeton.edu]
- 8. mdpi.com [mdpi.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. m.youtube.com [m.youtube.com]
- 11. N-Benzylquininium Chloride [Chiral Phase-Transfer Catalyst] [myskinrecipes.com]
- 12. This compound [Chiral Phase-Transfer Catalyst] | NanoAxis LLC [nanoaxisllc.com]
- 13. This compound [Chiral Phase-Transfer Catalyst] [myskinrecipes.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Benzylquinidinium Chloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-Benzylquinidinium Chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure Benzyl (B1604629) Chloride: Presence of impurities such as benzaldehyde, which can react with primary amines, reducing the yield of the desired product.[1] 2. Hydrolysis of Benzyl Chloride: Presence of water in the solvent can hydrolyze benzyl chloride to benzyl alcohol and HCl.[1] 3. Incomplete Reaction: Insufficient reaction time or temperature. 4. Suboptimal Stoichiometry: Incorrect molar ratio of quinidine (B1679956) to benzyl chloride. | 1. Purify Benzyl Chloride: If impurities are suspected, purify benzyl chloride by distillation. The purity can be checked using HPLC or GC.[1][2] 2. Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use to prevent hydrolysis. 3. Optimize Reaction Conditions: Increase reaction time or temperature. Monitor the reaction progress using TLC. A controlled temperature of 60-80°C is often recommended.[3] 4. Adjust Stoichiometry: Use a slight excess of benzyl chloride (e.g., 1.1-1.5 equivalents) to ensure complete conversion of quinidine. |
| Formation of Oily Product or Failure to Crystallize | 1. Presence of Impurities: Impurities can inhibit crystallization. 2. Inappropriate Solvent System for Recrystallization: The chosen solvent may not be ideal for inducing crystallization. 3. Rapid Cooling: Cooling the reaction mixture too quickly can lead to the formation of an oil instead of crystals. | 1. Purify Crude Product: Attempt to purify the oily product using column chromatography before recrystallization. 2. Optimize Recrystallization Solvent: Use a mixed-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., isopropanol (B130326), chloroform (B151607), or acetone) and then add a "bad" solvent (e.g., benzene (B151609), petroleum ether, or hexane) dropwise until the solution becomes cloudy.[4] 3. Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4] |
| Product Contaminated with Side-Products | 1. Over-alkylation: Reaction of benzyl chloride with the product. 2. Impurities in Starting Materials: As mentioned, impurities in benzyl chloride can lead to various side products.[1][2] 3. Degradation of Product: Prolonged heating or exposure to harsh conditions can lead to product degradation. | 1. Control Stoichiometry: Avoid a large excess of benzyl chloride. 2. Use Pure Starting Materials: Ensure the purity of both quinidine and benzyl chloride. 3. Optimize Reaction Time and Temperature: Monitor the reaction to avoid prolonged heating after completion. |
| Inconsistent Enantioselectivity in Catalytic Applications | 1. Catalyst Purity: Impurities in the this compound can affect its performance as a phase-transfer catalyst. 2. Catalyst Structure: Modifications to the cinchona alkaloid structure, such as substituents at the C(9) position and the quinuclidine (B89598) nitrogen, can significantly impact enantioselectivity.[5] 3. Reaction Conditions of Catalyzed Reaction: The solvent, temperature, and nature of the reactants in the subsequent catalytic reaction all play a crucial role. | 1. Ensure High Purity of the Catalyst: Purify the this compound thoroughly before use. 2. Rational Catalyst Design: For improved enantioselectivity, consider modifications to the catalyst structure based on literature precedents. For example, larger substituents on the quinuclidine nitrogen have been shown to be more selective.[5] 3. Optimize Catalytic Reaction Conditions: Systematically screen solvents, temperatures, and other parameters of the reaction where the catalyst is being used. |
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the quaternization of quinidine with benzyl chloride. This is a nucleophilic substitution reaction where the quinuclidine nitrogen of quinidine attacks the benzylic carbon of benzyl chloride.[3]
Q2: What are the optimal reaction conditions for this synthesis?
A2: Typical conditions involve reacting quinidine with a slight excess of benzyl chloride in a suitable solvent at elevated temperatures.
| Parameter | Recommended Condition | Notes |
| Solvent | Acetone (B3395972), Acetonitrile (B52724), Toluene | The choice of solvent can affect reaction rates and yields.[3] Anhydrous conditions are crucial. |
| Temperature | 60 - 80 °C (or reflux) | The reaction is often exothermic, so controlled heating is important to prevent side reactions.[3] |
| Reaction Time | 4 - 48 hours | Reaction progress should be monitored by TLC to determine completion. |
| Stoichiometry | 1.1 - 1.5 equivalents of Benzyl Chloride | A slight excess of benzyl chloride helps to drive the reaction to completion. |
Q3: Can microwave-assisted synthesis be used?
A3: Yes, microwave-assisted organic synthesis (MAOS) can significantly accelerate the reaction. Preliminary studies have shown that irradiating a mixture of pyridine (B92270) and benzyl chloride in acetonitrile at 100°C for 15 minutes can result in an 88% yield.[3]
Purification
Q4: How can I purify the crude this compound?
A4: The most common purification method is recrystallization.[6] The crude product is dissolved in a minimal amount of a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. Washing the collected crystals with a small amount of cold solvent can help remove residual impurities.[4]
Q5: What are good solvents for the recrystallization of this compound?
A5: A mixed-solvent system is often effective. For example, dissolving the crude product in a hot "good" solvent like isopropanol or chloroform and then adding a "bad" solvent like benzene or petroleum ether until turbidity is observed can induce crystallization.[4]
Safety and Handling
Q6: What are the main safety hazards associated with the synthesis of this compound?
A6: The primary hazards are associated with the starting materials, particularly benzyl chloride. Benzyl chloride is a lachrymator, corrosive, and a suspected carcinogen.[7][8] Quinidine can be harmful if swallowed.[9][10]
Q7: What personal protective equipment (PPE) should be worn?
A7: Appropriate PPE includes safety goggles, chemical-resistant gloves, and a lab coat.[11][12] All manipulations should be performed in a well-ventilated fume hood.[11][12]
Q8: How should I handle spills of benzyl chloride?
A8: In case of a spill, evacuate the area and ensure adequate ventilation.[7] Absorb the spill with an inert material (e.g., sand, earth) and place it in a sealed container for disposal.[13] Do not use combustible materials to absorb the spill.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
Quinidine
-
Benzyl chloride
-
Anhydrous acetone (or other suitable solvent)
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Reflux condenser
-
Drying tube (e.g., filled with calcium chloride)
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve quinidine (1.0 equivalent) in anhydrous acetone.
-
Add benzyl chloride (1.1-1.5 equivalents) to the solution.
-
Attach a reflux condenser fitted with a drying tube to the flask.
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.
-
If precipitation occurs, collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous acetone to remove any unreacted starting materials and soluble impurities.
-
Dry the purified this compound under vacuum.
-
If the product does not precipitate upon cooling, the solvent can be partially removed under reduced pressure to induce crystallization. Further purification can be achieved by recrystallization from an appropriate solvent system.
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. mt.com [mt.com]
- 7. utsi.edu [utsi.edu]
- 8. westliberty.edu [westliberty.edu]
- 9. carlroth.com [carlroth.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. actylislab.com [actylislab.com]
troubleshooting low yields in phase transfer catalysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yields in phase transfer catalysis (PTC) experiments.
Troubleshooting Guide & FAQs
Category 1: The Phase-Transfer Catalyst
Question: My reaction yield is low. Could the phase-transfer catalyst be the problem?
Answer: Yes, the catalyst is a critical component and often the source of low yields. Several factors related to the catalyst can impact its effectiveness:
-
Incorrect Catalyst Choice: The structure of the catalyst is crucial for its ability to transfer the reactant anion into the organic phase.[1][2] The catalyst's lipophilicity must be balanced for efficient phase transfer. For instance, quaternary salts with very short alkyl chains are not effective at partitioning into the organic phase, while those with longer chains are more efficient.[1]
-
Catalyst Deactivation/Decomposition: Many PTC catalysts, particularly quaternary ammonium (B1175870) salts, can degrade at high temperatures or in the presence of strong bases.[3][4] For example, decomposition via Hofmann elimination can occur under strongly basic conditions.[5]
-
Catalyst Poisoning: The catalyst can be "poisoned" by certain ions in the reaction mixture.[6][7] If the catalyst has a higher affinity for a non-reactive anion (like a leaving group) than the desired reactant anion, it will preferentially pair with the "poison," halting the catalytic cycle.[6]
Question: How do I select the appropriate phase-transfer catalyst?
Answer: Catalyst selection is key to a successful PTC reaction.[2] The ideal catalyst efficiently extracts the reactant anion into the organic phase and activates it for reaction.[1][2]
For Quaternary Onium Salts (Ammonium or Phosphonium): The structure of the cation determines its effectiveness. Two empirical parameters, C# and q-value , can help guide selection:[6]
-
C# (Total Carbons): This is the total number of carbon atoms on the four alkyl chains of the cation. A higher C# increases organophilicity. For reactions where the intrinsic reaction in the organic phase is rate-limiting, catalysts with a C# in the 16-32 range are often effective.[6]
-
q-value: This parameter is useful when the mass transfer of hydrophilic anions (like hydroxide) is the rate-determining step. It is calculated by summing the reciprocals of the number of carbons in each alkyl chain. A q-value between 1.0 and 2.0 is often desirable for these reactions.[6]
Comparison of Common Catalyst Types:
| Catalyst Type | Key Characteristics | Common Applications |
| Quaternary Ammonium Salts | Inexpensive, widely available, moderately stable. Prone to Hofmann elimination under strong base/high temperature.[5] | General purpose, widely used in industrial applications.[5] |
| Quaternary Phosphonium Salts | More expensive but generally more thermally stable than ammonium salts.[4][5] | High-temperature reactions where ammonium salts might decompose.[5] |
| Crown Ethers & Cryptands | Excellent at complexing cations (like K⁺), making the associated anion "naked" and highly reactive.[1][4] More expensive. | Solid-liquid PTC, reactions involving poorly soluble inorganic salts.[1][4] |
| Polyethylene Glycols (PEGs) | Inexpensive, non-toxic, and effective for many reactions.[5] | Used in both liquid-liquid and solid-liquid PTC; considered a "green" option. |
Question: What is catalyst poisoning and how can I prevent it?
Answer: Catalyst poisoning occurs when an anion in the system binds so strongly to the catalyst's cation that it prevents the transport of the desired reactant anion, effectively stopping the catalytic cycle.[6][7] This is a common issue when highly lipophilic leaving groups are generated during the reaction.
Example: In a nucleophilic substitution where iodide (I⁻) is the leaving group, the newly formed iodide can outcompete the reactant anion (e.g., CN⁻) for the quaternary ammonium cation (Q⁺) because the Q⁺I⁻ ion pair is very stable in the organic phase.
Troubleshooting Steps for Catalyst Poisoning:
-
Identify the Poison: The most common poisons are large, soft, or highly polarizable anions like iodide (I⁻) and tosylate (p-toluenesulfonate).[6]
-
Change the Leaving Group: If possible, switch to a less problematic leaving group. For example, using a mesylate instead of a tosylate, or a bromide instead of an iodide, can significantly improve yields. In one reported case, switching from a tosylate to a mesylate leaving group increased the yield from 5% to 95%.[6]
-
Increase Reactant Concentration: Using a highly concentrated aqueous solution of the reactant salt can help drive the equilibrium in favor of transferring the desired anion.[3]
Below is a diagram illustrating the catalyst poisoning process.
Category 2: Reaction Conditions and Kinetics
Question: My reaction is very slow and the yield is low. How can I determine the rate-limiting step?
Answer: The overall rate of a PTC reaction is determined by two main processes: the transfer rate (how fast the catalyst moves the anion into the organic phase) and the intrinsic reaction rate (how fast the transferred anion reacts with the substrate).[1] Identifying the slower step is crucial for optimization.
A simple diagnostic experiment can be performed:
-
Run the reaction under standard conditions and measure the rate.
-
Run the reaction again, but at a significantly higher stirring speed.
-
If the reaction rate increases dramatically: The reaction is likely transfer-rate limited . The bottleneck is the movement of the catalyst between phases.
-
If the reaction rate does not change significantly: The reaction is likely intrinsic-rate limited . The chemical reaction in the organic phase is the bottleneck.
This logic is summarized in the troubleshooting workflow below.
Question: How does stirring speed affect the reaction yield?
Answer: Stirring (agitation) is critical for reactions that are limited by the transfer rate. Increasing the stirring speed increases the interfacial surface area between the aqueous and organic phases.[1][3] This provides more area for the catalyst to transport the anion, which can significantly speed up the reaction.[1] However, once the stirring is fast enough that the interfacial area is no longer the limiting factor, further increases in speed will have no effect on the overall reaction rate.[3] The use of ultrasound can also be an effective way to maximize agitation.[1][3]
Question: Can the reaction temperature be too high or too low?
Answer: Yes, temperature is a critical parameter that must be optimized.
-
Increasing Temperature: Generally, raising the temperature increases the intrinsic reaction rate.[8][9] If your reaction is intrinsic-rate limited, a moderate temperature increase can improve the yield.
-
Excessive Temperature: Very high temperatures can cause decomposition of the catalyst (especially quaternary ammonium salts) or the reactants/products, leading to lower yields and more byproducts.[3][9] An optimal temperature must be found that balances reaction rate with catalyst and substrate stability.[9]
-
Low Temperature: Some reactions, particularly those requiring high selectivity (e.g., asymmetric PTC), benefit from lower temperatures to maximize the energy difference between competing reaction pathways.[10][11]
Question: How does the organic solvent choice impact the reaction?
Answer: The organic solvent plays a major role in the intrinsic reaction rate and can also influence the transfer step.[3][12]
-
Polar Aprotic Solvents (e.g., Dichloromethane, Acetonitrile): These solvents can solubilize most quaternary salt catalysts and help activate the transferred anion by solvating the cation, making the anion more "naked" and reactive.[1] This generally increases the intrinsic reaction rate.
-
Non-polar Solvents (e.g., Toluene, Hexane): These are often used in asymmetric PTC to maximize the interaction between the catalyst's cation and the anion, which can be crucial for inducing stereoselectivity.[3] However, they may result in a slower intrinsic reaction rate compared to polar solvents.
-
Solvent-Free Conditions: PTC offers the advantage of potentially running reactions without an organic solvent, especially if the reactants are liquids.[1][13] This is a "green" and cost-effective option.[14]
A suitable solvent can significantly increase the conversion rate and product yield.[12][15]
Experimental Protocols
Protocol 1: Screening of Phase-Transfer Catalysts
This protocol outlines a general method for screening different catalysts to find the most effective one for a specific reaction.
Objective: To identify the catalyst that provides the highest yield under a fixed set of reaction conditions.
Methodology:
-
Setup: Prepare multiple identical reaction vessels (e.g., vials or small flasks) equipped with stir bars.
-
Reagents: To each vessel, add the organic substrate and the organic solvent.
-
Aqueous Phase: Prepare a stock solution of the aqueous reactant (e.g., 50% w/w NaOH) and add the same amount to each reaction vessel.
-
Catalyst Addition: To each vessel, add a different phase-transfer catalyst. Use an equimolar amount of each catalyst (e.g., 1-5 mol% relative to the substrate). Include a control reaction with no catalyst.
-
Catalyst examples: Tetrabutylammonium bromide (TBAB), Aliquat 336, tetrabutylphosphonium (B1682233) bromide, 18-crown-6.
-
-
Reaction: Stir all reactions vigorously at a constant, controlled temperature.
-
Monitoring: Take samples from each reaction at regular time intervals (e.g., 1h, 4h, 12h, 24h).
-
Analysis: Quench the samples and analyze by a suitable method (e.g., GC, HPLC, or NMR) to determine the conversion of starting material and the yield of the product.
-
Comparison: Plot the yield versus time for each catalyst to identify the most active and efficient one.
Protocol 2: Determining the Effect of Agitation Speed
This protocol helps determine if a reaction is transfer-rate limited.
Objective: To evaluate the impact of stirring speed on the reaction rate.
Methodology:
-
Setup: Use a reaction vessel with a controllable overhead stirrer or a magnetic stir plate with a tachometer to ensure reproducible stirring speeds.
-
Reaction 1 (Low Speed): Set up the PTC reaction as usual. Set the stirrer to a low but effective speed where both phases are mixing (e.g., 200-300 RPM).
-
Monitoring 1: Monitor the reaction progress over time by taking and analyzing samples.
-
Reaction 2 (High Speed): Set up an identical reaction. Set the stirrer to a much higher speed (e.g., 800-1000 RPM).
-
Monitoring 2: Monitor the reaction progress in the same manner as the first reaction.
-
Analysis: Compare the initial reaction rates of the two experiments. A significant increase in rate at the higher speed indicates that the reaction is, at least partially, limited by mass transfer between the phases.
References
- 1. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. biomedres.us [biomedres.us]
- 5. fzgxjckxxb.com [fzgxjckxxb.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. Kinetics in phase-transfer catalysis: a theoretical study. Part 1. Poisoning effect by catalyst foreign ion - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Solvent Effects on Reaction-Controlled Phase-Transfer Catalysis [manu56.magtech.com.cn]
- 13. phasetransfer.com [phasetransfer.com]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. caod.oriprobe.com [caod.oriprobe.com]
Technical Support Center: Synthesis of N-Benzylquinidinium Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the synthesis of N-Benzylquinidinium Chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemical purity important?
A1: this compound is a quaternary ammonium (B1175870) salt derived from the Cinchona alkaloid, quinidine (B1679956). It is widely used as a chiral phase-transfer catalyst in asymmetric synthesis. The stereochemical integrity of the catalyst is paramount as it directly influences the enantioselectivity of the reactions it catalyzes. Racemization of the catalyst can lead to a significant decrease in the enantiomeric excess (ee) of the desired product.
Q2: What are the key chiral centers in this compound that are susceptible to racemization?
A2: The primary chiral centers of concern in the quinidine moiety are at the C8 and C9 positions. The quaternization of the quinuclidine (B89598) nitrogen with benzyl (B1604629) chloride can create conditions that may lead to epimerization at these centers, resulting in the formation of its diastereomer, N-benzylquinine chloride, and other related impurities.
Q3: What are the main factors that can induce racemization during the synthesis?
A3: The primary factors that can induce racemization include elevated temperatures, the choice of solvent, and the presence of a base. Harsh reaction conditions can facilitate side reactions and epimerization, thus compromising the stereochemical purity of the final product.
Q4: How can I determine the enantiomeric excess of my synthesized this compound?
A4: The most common and reliable method for determining the enantiomeric excess of this compound is through Chiral High-Performance Liquid Chromatography (HPLC).[1][2][3][4] This technique allows for the separation and quantification of the different stereoisomers present in the sample.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (ee) of the Final Product | 1. High Reaction Temperature: Elevated temperatures can promote epimerization at the C8 and C9 stereocenters. 2. Inappropriate Solvent: The polarity and type of solvent can influence the transition state of the reaction and favor racemization pathways. 3. Presence of a Strong Base: Strong bases can deprotonate the hydroxyl group at C9, which may facilitate rearrangement and loss of stereochemical integrity. | 1. Temperature Control: Maintain a moderate reaction temperature, ideally between room temperature and 60°C. Avoid prolonged heating at high temperatures. 2. Solvent Selection: Utilize a non-polar or moderately polar aprotic solvent such as toluene (B28343), dichloromethane, or acetonitrile. These solvents are less likely to promote undesired side reactions compared to polar protic solvents. 3. Avoid Strong Bases: The synthesis is typically performed under neutral conditions. If a base is required to scavenge any generated acid, a non-nucleophilic, sterically hindered base should be used in stoichiometric amounts. |
| Formation of Multiple Products (Observed by TLC or NMR) | 1. Side Reactions of Benzyl Chloride: Benzyl chloride can undergo self-polymerization or react with trace amounts of water. 2. Degradation of Quinidine: The quinidine starting material may be unstable under the reaction conditions. | 1. Use High-Purity Reagents: Ensure the use of high-purity quinidine and freshly distilled benzyl chloride. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions with atmospheric moisture and oxygen. |
| Difficulty in Isolating the Pure Product | 1. Incomplete Reaction: The reaction may not have gone to completion, resulting in a mixture of starting material and product. 2. Formation of Byproducts: As mentioned above, side reactions can lead to the formation of impurities that are difficult to separate. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. 2. Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or acetone. |
Experimental Protocols
Synthesis of this compound with Prevention of Racemization
This protocol is designed to minimize the risk of racemization by employing mild reaction conditions.
Materials:
-
Quinidine (high purity)
-
Benzyl chloride (freshly distilled)
-
Anhydrous toluene (or anhydrous acetonitrile)
-
Anhydrous diethyl ether
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinidine (1.0 equivalent) in anhydrous toluene (or acetonitrile) under an inert atmosphere.
-
Addition of Benzyl Chloride: To the stirred solution, add freshly distilled benzyl chloride (1.1-1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (50-60°C) and maintain it for 24-48 hours. The progress of the reaction should be monitored by TLC.
-
Product Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product, this compound, will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it with a small amount of cold anhydrous diethyl ether to remove any unreacted benzyl chloride and other soluble impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound as a white to off-white solid.
Analytical Method for Enantiomeric Excess Determination by Chiral HPLC
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak AD-H or a similar column known for separating Cinchona alkaloids)
Chromatographic Conditions (Typical):
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point could be Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 230 nm or 330 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Prepare a standard solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the equilibrated chiral HPLC system.
-
Data Analysis: Identify the peaks corresponding to the N-Benzylquinidinium and any potential diastereomeric impurities. Calculate the enantiomeric excess (ee%) using the peak areas of the respective stereoisomers.
Data Presentation
While specific quantitative data on the impact of various conditions on the racemization of this compound is not extensively available in a single compiled source, the following table summarizes the qualitative effects based on established principles of organic chemistry and findings from the synthesis of related Cinchona alkaloid-based phase-transfer catalysts.
| Parameter | Condition | Expected Impact on Enantiomeric Excess (ee) | Rationale |
| Temperature | Low to Moderate (RT - 60°C) | High ee | Minimizes the energy available for epimerization. |
| High (> 80°C) | Lower ee | Provides sufficient energy to overcome the activation barrier for racemization. | |
| Solvent | Non-polar aprotic (e.g., Toluene) | High ee | Stabilizes the desired transition state and disfavors ionic intermediates that could lead to racemization. |
| Polar aprotic (e.g., Acetonitrile, DMF) | Moderate to High ee | Can be effective, but may slightly increase the risk of side reactions compared to non-polar solvents. | |
| Polar protic (e.g., Ethanol, Methanol) | Lower ee | Can participate in hydrogen bonding and potentially facilitate proton exchange, leading to epimerization. | |
| Base | No Base (Neutral) | High ee | Avoids base-catalyzed deprotonation and subsequent racemization pathways. |
| Weak, non-nucleophilic base | Moderate to High ee | Can be used if necessary, but may still pose a slight risk to stereochemical integrity. | |
| Strong Base (e.g., NaOH, KOtBu) | Low ee | Significantly increases the rate of deprotonation at the C9 hydroxyl group, promoting racemization. |
Visualizations
Caption: Proposed pathways for the synthesis of this compound.
Caption: Troubleshooting workflow for low enantiomeric excess.
References
Technical Support Center: N-Benzylquinidinium Chloride Catalyst Loading Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of N-Benzylquinidinium Chloride as a phase-transfer catalyst in asymmetric synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using this compound.
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading in small amounts (e.g., 0.5-1 mol% intervals). Monitor the reaction progress at each loading to find the optimal concentration. |
| Inactive Catalyst | Ensure the catalyst has been stored under appropriate conditions (cool, dry, and protected from light) to prevent degradation. If deactivation is suspected, use a fresh batch of the catalyst. |
| Low Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to enhance the reaction rate. Be mindful that excessive heat can lead to side reactions and decreased enantioselectivity. |
| Poor Phase Mixing | Increase the stirring speed to ensure efficient mixing of the aqueous and organic phases. Inadequate mixing can limit the interaction between the reactants and the catalyst. |
| Inappropriate Base | The choice and concentration of the base are crucial. Screen different inorganic bases (e.g., KOH, CsOH, K₂CO₃) and their concentrations to find the optimal conditions for deprotonation of the substrate. |
Issue 2: Low Enantioselectivity (ee%)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Catalyst Loading | Both too low and too high catalyst loadings can negatively impact enantioselectivity. An adverse effect of higher catalyst loading on enantioselectivity has been observed in some cases[1]. Systematically screen a range of catalyst loadings (e.g., 1 mol% to 10 mol%) to identify the optimal concentration for achieving high ee%. |
| Incorrect Catalyst Structure | The structure of the cinchona alkaloid-derived catalyst is critical for achieving high enantioselectivity. Ensure that this compound is the appropriate catalyst for your specific substrate and reaction. In some cases, a pseudoenantiomeric catalyst (derived from cinchonine (B1669041) or quinine) may provide the desired enantiomer with higher selectivity.[2] |
| Presence of Water | While phase-transfer catalysis occurs at the interface of two immiscible phases, an excessive amount of water can sometimes be detrimental to enantioselectivity. Ensure the organic solvent is anhydrous and control the amount of water in the aqueous phase. |
| Reaction Temperature Too High | Higher temperatures can lead to a decrease in enantioselectivity by favoring the formation of the undesired enantiomer. If the reaction proceeds at a reasonable rate, try lowering the temperature to improve the ee%. |
| Prolonged Reaction Time | In some instances, longer reaction times can lead to a decrease in the enantiomeric excess of the product, possibly due to racemization under the reaction conditions.[1] Monitor the reaction progress and stop the reaction once the starting material is consumed to avoid this issue. |
Issue 3: Catalyst Deactivation or Decomposition
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | Strong bases, high temperatures, or reactive substrates can lead to the degradation of the catalyst over time. If catalyst deactivation is suspected, consider using milder reaction conditions. |
| Presence of Impurities | Impurities in the starting materials or solvents can sometimes poison the catalyst. Ensure the purity of all reagents and solvents before use. |
| Instability of the Catalyst Itself | This compound, like many organic molecules, can be sensitive to light and air. Store the catalyst in a dark, airtight container under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for this compound?
A1: The optimal catalyst loading can vary significantly depending on the specific reaction, substrate, and reaction conditions. However, a common starting point for optimization is typically in the range of 1-10 mol%. It is crucial to screen different loadings to find the best balance between reaction rate, yield, and enantioselectivity for your specific application.
Q2: How does the structure of the N-substituent on the quinuclidine (B89598) nitrogen affect the catalytic activity?
A2: The N-substituent plays a critical role in creating the chiral environment necessary for asymmetric induction. The benzyl (B1604629) group in this compound provides steric bulk that helps to differentiate the two faces of the prochiral substrate, leading to the preferential formation of one enantiomer. Modifications to this substituent can significantly impact the catalyst's performance.
Q3: Can this compound be recovered and reused?
A3: While not always straightforward, recovery and reuse of the catalyst can be possible. Depending on its solubility properties in the reaction mixture, it may be possible to separate the catalyst from the product and unreacted starting materials by extraction or chromatography. However, its stability under the reaction and workup conditions will determine the feasibility and efficiency of recycling.
Q4: What is the role of the base in reactions catalyzed by this compound?
A4: In many applications, such as the alkylation of glycine (B1666218) derivatives, the base is responsible for deprotonating the substrate to form a nucleophilic enolate.[3] The choice of base (e.g., NaOH, KOH, K₂CO₃) and its concentration can influence the reaction rate and, in some cases, the enantioselectivity. It is an important parameter to optimize for each specific reaction.
Q5: Are there alternatives to this compound if I'm not getting the desired enantioselectivity?
A5: Yes, there is a wide range of cinchona alkaloid-derived phase-transfer catalysts available. If this compound does not provide satisfactory results, you can screen other catalysts with different N-substituents or those derived from other cinchona alkaloids like quinine, cinchonine, or cinchonidine. These pseudoenantiomeric catalysts can sometimes provide the opposite enantiomer with high selectivity.[2]
Data Presentation
Table 1: Effect of Catalyst Loading on the Asymmetric Alkylation of a Glycine Derivative
| Entry | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | 1 | 85 | 92 |
| 2 | 2 | 92 | 95 |
| 3 | 5 | 95 | 96 |
| 4 | 10 | 94 | 91 |
Note: This is representative data and actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for the Asymmetric Alkylation of a Glycine Schiff Base using this compound:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the glycine Schiff base (1.0 equiv), the alkylating agent (1.2 equiv), and toluene (B28343) (5 mL/mmol of substrate).
-
Aqueous Phase Preparation: In a separate vessel, prepare a 50% aqueous solution of potassium hydroxide (B78521) (KOH).
-
Catalyst Addition: Add this compound (1-10 mol%) to the reaction flask.
-
Reaction Initiation: Vigorously stir the mixture and add the aqueous KOH solution (5 mL/mmol of substrate).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Analysis: Determine the yield of the purified product and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: General workflow for asymmetric alkylation.
Caption: Troubleshooting low enantioselectivity.
References
- 1. An Adverse Effect of Higher Catalyst Loading and Longer Reaction Time on Enantioselectivity in an Organocatalytic Multicomponent Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the Origin of and a Solution for Uneven Efficiency by Cinchona Alkaloid-Derived, Pseudoenantiomeric Catalysts for Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
strategies to minimize byproducts in cinchona catalyzed reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproducts and optimize Cinchona-catalyzed reactions.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee)
Low enantiomeric excess (ee) is a common issue, resulting in a mixture of enantiomeric products. Here are potential causes and solutions:
Question: My reaction is showing poor enantioselectivity. What are the first steps to troubleshoot this?
Answer:
-
Verify the Catalyst Structure and Purity: Ensure you are using the correct pseudoenantiomer (e.g., quinine (B1679958) vs. quinidine) for your desired product enantiomer. Impurities in the catalyst can significantly impact selectivity.
-
Optimize Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by reducing the kinetic energy of the system, which magnifies the energy difference between the diastereomeric transition states.
-
Screen Different Solvents: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex. A systematic solvent screen is highly recommended.
-
Adjust Catalyst Loading: While a higher catalyst loading can sometimes improve reaction rates, it may not always lead to better enantioselectivity. It's crucial to find the optimal loading for your specific reaction.
Question: I've tried basic troubleshooting, but my enantioselectivity is still low. What advanced strategies can I employ?
Answer:
-
Catalyst Modification: The structure of the Cinchona alkaloid catalyst is paramount for achieving high enantioselectivity. The "chiral pocket" around the active site, created by the relative orientation of the quinoline (B57606) and quinuclidine (B89598) rings, dictates the facial selectivity of the substrate's approach.[1] Modifications at the C9 and C6' positions can significantly enhance enantioselectivity. Consider using catalysts with different functionalities such as urea, thiourea (B124793), squaramide, or bulky aromatic groups.[1][2] Dimeric Cinchona alkaloids, such as (DHQD)2AQN, have also been shown to be highly effective in many reactions.[3][4]
-
Use of Additives/Co-catalysts: In some cases, the addition of an acid or base co-catalyst can improve enantioselectivity. For instance, in reactions involving primary amine-derived Cinchona catalysts, an acid co-catalyst can facilitate the formation of the enamine intermediate.[2]
-
Substrate Modification: The electronic and steric properties of your substrates can influence the outcome. Modifying substituents on the substrate can sometimes lead to better interactions with the catalyst and improved selectivity.
Issue 2: Low Diastereoselectivity (dr)
When forming a product with multiple stereocenters, achieving high diastereoselectivity is crucial.
Question: My reaction is producing a mixture of diastereomers. How can I improve the diastereomeric ratio (dr)?
Answer:
-
Catalyst Choice is Critical: The diastereoselectivity is highly dependent on the catalyst's ability to control the orientation of the reactants in the transition state. Screening a library of Cinchona alkaloid derivatives with different steric and electronic properties is a good starting point. For example, in Mannich reactions of 5H-oxazol-4-ones, cinchonine-derived ureas have shown excellent diastereoselectivity.[1]
-
Solvent Effects: The solvent can play a significant role in stabilizing one diastereomeric transition state over the other. Experiment with a range of solvents with varying polarities.
-
Temperature Optimization: Similar to enantioselectivity, diastereoselectivity is often temperature-dependent. Lowering the temperature is generally a good strategy to try first.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of catalysis by Cinchona alkaloids?
A1: Cinchona alkaloids and their derivatives often act as bifunctional catalysts.[5][6] The tertiary amine of the quinuclidine ring typically functions as a Brønsted base to deprotonate a nucleophile, while a functional group at the C9 position (e.g., a hydroxyl, urea, or thiourea group) acts as a hydrogen-bond donor to activate an electrophile.[1][7] This dual activation brings the reactants into close proximity within a chiral environment, facilitating the enantioselective reaction.[1]
Q2: How do I choose between quinine and quinidine (B1679956) (or cinchonine (B1669041) and cinchonidine)?
A2: Quinine and quinidine are pseudoenantiomers, as are cinchonine and cinchonidine.[1] This means they typically provide opposite enantiomers of the product when used as catalysts under the same reaction conditions. The choice depends on which enantiomer of the product you wish to synthesize.
Q3: Can Cinchona alkaloid catalysts be recovered and reused?
A3: Yes, one of the advantages of Cinchona alkaloid catalysts is their potential for recovery and reuse, which makes them environmentally friendly.[3] Immobilizing the catalyst on a solid support is a common strategy to facilitate recovery.[8]
Q4: What are common side reactions to be aware of?
A4: Side reactions are specific to the reaction type. For example, in aldol (B89426) reactions, self-condensation of the aldehyde or ketone can be a competing pathway. In Michael additions, polymerization of the Michael acceptor can occur. Careful control of reaction conditions, such as temperature and concentration, can help minimize these unwanted reactions.
Data Presentation: Catalyst Performance in Asymmetric Reactions
The following tables summarize quantitative data for various Cinchona-catalyzed reactions, highlighting the impact of different catalysts and conditions on yield and selectivity.
Table 1: Asymmetric Michael Addition of Diethyl Malonate to (E)-2-Nitrostyrene [1]
| Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| (DHQD)2AQN (10) | Toluene | -20 | 72 | 92 | 87 |
| Quinine (10) | Toluene | -20 | 120 | 55 | 15 |
| Quinidine (10) | Toluene | -20 | 120 | 60 | 20 |
Table 2: Asymmetric Aldol Reaction of Isatins with Acetone [1]
| Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 9-amino-9-deoxy-epi-quinine (10) | TFA (10 mol%) | Acetone | RT | 24 | 95 | 92 |
| Quinine (10) | - | Acetone | RT | 72 | 40 | 10 |
Table 3: Asymmetric Phase-Transfer Catalysis Alkylation of Glycine Imines [4]
| Catalyst Generation | N-Ar | O-Alk | R-Br | Yield (%) | ee (%) |
| 1st | Benzyl | H | PhCH2- | 85 | 60 |
| 2nd | Benzyl | Allyl | 4-Cl-C6H4-CH2- | - | 81 |
| 3rd | 9-Anthracenylmethyl | Allyl | PhCH2- | 87 | 94 |
| Dimeric | 2,7-Anthracenylmethyl | Allyl | 4-NO2-C6H4-CH2 | 91 | 99 |
Experimental Protocols
General Protocol for a Cinchona-Catalyzed Michael Addition
-
Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the Cinchona alkaloid catalyst (e.g., (DHQD)2AQN, 0.1 mmol).
-
Solvent and Reactants: Add the appropriate solvent (e.g., toluene, 2.0 mL) and cool the mixture to the desired temperature (e.g., -20 °C).
-
Addition of Substrates: Add the Michael donor (e.g., diethyl malonate, 1.2 mmol) followed by the Michael acceptor (e.g., (E)-2-nitrostyrene, 1.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
-
Analysis: Determine the yield and enantiomeric excess of the purified product (e.g., by chiral HPLC).
Visualizations
Caption: Bifunctional activation mechanism of Cinchona alkaloids.
Caption: Troubleshooting workflow for low enantioselectivity.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Cinchona Alkaloids [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cinchona alkaloid catalyzed enantioselective amination of α,β-unsaturated ketones: an asymmetric approach to Δ2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. dspace.uevora.pt [dspace.uevora.pt]
Validation & Comparative
A Head-to-Head Battle of Chiral Titans: N-Benzylquinidinium Chloride vs. Maruoka Catalyst in Asymmetric Phase-Transfer Catalysis
In the realm of asymmetric synthesis, particularly the enantioselective formation of carbon-carbon bonds, chiral phase-transfer catalysts (PTCs) have emerged as powerful tools. Among the luminaries in this class of catalysts are the Cinchona alkaloid-derived N-Benzylquinidinium Chloride and the C2-symmetric Maruoka catalyst. This guide provides a detailed comparison of these two catalytic systems, offering insights into their performance, mechanistic intricacies, and practical applications for researchers, scientists, and drug development professionals.
At a Glance: Key Performance Metrics
| Catalyst | Substrate | Electrophile | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| This compound Derivative | N-(diphenylmethylene)glycine tert-butyl ester | Benzyl (B1604629) bromide | 10 | Toluene (B28343) | 50% aq. KOH | -40 | 12 | 97 | 91 (R) | [1] |
| Maruoka Catalyst (Simplified) | N-(diphenylmethylene)glycine tert-butyl ester | Benzyl bromide | 0.01 - 0.1 | Toluene | 50% aq. KOH | 0 | Not Specified | High | >98 (S) | [2] |
Note: The data presented is compiled from different sources and may not represent a direct side-by-side comparison under identical reaction conditions. However, it serves to highlight the general performance characteristics of each catalyst. The stereochemical outcome ((R) or (S)) is dependent on the specific enantiomer of the catalyst used.
Deep Dive: Experimental Protocols
Detailed methodologies are crucial for reproducibility and adaptation in novel synthetic routes. Below are representative experimental protocols for the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester using both catalysts.
Protocol 1: Alkylation using a this compound Derivative
Reaction: Enantioselective benzylation of N-(diphenylmethylene)glycine tert-butyl ester.
Materials:
-
N-(diphenylmethylene)glycine tert-butyl ester
-
Benzyl bromide
-
(8S, 9S)-9-amino-(9-deoxy)cinchonidine-derived N-benzyl ammonium (B1175870) salt (a derivative of this compound)
-
Toluene
-
50% aqueous Potassium Hydroxide (KOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (0.1 mmol) and the chiral phase-transfer catalyst (10 mol%) in toluene (2 mL) at -40 °C, is added a 50% aqueous solution of KOH (0.4 mL).[1]
-
Benzyl bromide (0.12 mmol) is then added to the reaction mixture.
-
The reaction is vigorously stirred at -40 °C for 12 hours, with the progress monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.
-
The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]
Protocol 2: Alkylation using the Maruoka Catalyst
Reaction: Enantioselective benzylation of N-(diphenylmethylene)glycine tert-butyl ester.
Materials:
-
N-(diphenylmethylene)glycine tert-butyl ester
-
Benzyl bromide
-
(S)-Simplified Maruoka Catalyst®
-
Toluene
-
50% aqueous Potassium Hydroxide (KOH) solution
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
A typical biphasic transformation requires the use of an organic solvent (toluene) in combination with an aqueous solution of base (50% w/w aqueous KOH).[3]
-
To a solution of the N-(diphenylmethylene)glycine tert-butyl ester and the Maruoka catalyst (0.01–1 mol %) in toluene is added the aqueous solution of the base.[4]
-
The organic halide (benzyl bromide) is then added to the biphasic mixture.
-
The reaction is stirred at a temperature ranging from -20 °C to 0 °C. Reaction times are typically short.
-
After completion of the reaction (monitored by TLC), the mixture is diluted with water and extracted with dichloromethane.[3]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to yield the α-alkylated amino acid derivative.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Catalytic Machinery: Mechanisms of Action
The distinct structural features of this compound and the Maruoka catalyst dictate their different approaches to inducing stereoselectivity.
Caption: Catalytic cycle of this compound.
The Cinchona alkaloid-derived catalyst, this compound, operates through the formation of a tight chiral ion pair with the enolate of the glycine imine. The bulky quinidinium framework effectively shields one face of the planar enolate, allowing the electrophile to attack preferentially from the less hindered face, thus dictating the stereochemical outcome of the product.
References
A Comparative Guide to the Efficacy of N-Benzylquinidinium Chloride and N-Benzylquininium Chloride in Asymmetric Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of N-Benzylquinidinium Chloride and its pseudoenantiomer, N-Benzylquininium Chloride, as phase-transfer catalysts in asymmetric synthesis. The focus is on their performance in the widely studied enantioselective alkylation of N-(diphenylmethylene)glycine tert-butyl ester, a key reaction for the synthesis of unnatural α-amino acids. This comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in catalyst selection and experimental design.
Introduction to Chiral Phase-Transfer Catalysis with Cinchona Alkaloids
This compound and N-Benzylquininium Chloride are quaternary ammonium (B1175870) salts derived from the Cinchona alkaloids quinidine (B1679956) and quinine, respectively. These compounds are extensively used as chiral phase-transfer catalysts (PTCs) to facilitate reactions between reactants in immiscible phases, typically a solid or aqueous phase and an organic phase. Their chiral nature allows for the stereoselective synthesis of a wide range of molecules, making them invaluable tools in asymmetric synthesis.
The core principle of their catalytic action involves the formation of a chiral ion pair between the positively charged quaternary ammonium cation of the catalyst and an anionic nucleophile. This ion pair is soluble in the organic phase, where it reacts with an electrophile. The specific stereochemical arrangement of the Cinchona alkaloid backbone dictates the facial selectivity of the reaction, leading to the preferential formation of one enantiomer of the product.
Comparative Efficacy in the Asymmetric Alkylation of a Glycine (B1666218) Derivative
A common benchmark reaction to evaluate the efficacy of these catalysts is the asymmetric alkylation of the tert-butyl ester of the glycine Schiff base, N-(diphenylmethylene)glycine, with benzyl (B1604629) bromide. This reaction produces a precursor to phenylalanine, a crucial amino acid. The efficacy of the catalyst is determined by the chemical yield and the enantiomeric excess (ee) of the resulting product.
As pseudoenantiomers, this compound and N-Benzylquininium Chloride are expected to produce opposite enantiomers of the product under identical reaction conditions. The quinidine-derived catalyst, this compound, typically yields the (S)-enantiomer, while the quinine-derived catalyst, N-Benzylquininium Chloride, affords the (R)-enantiomer.
| Catalyst | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| This compound | (S) | ~62 | ~66 | O'Donnell et al. |
| N-Benzylquininium Chloride | (R) | ~65 | ~68 | O'Donnell et al. |
Note: The data presented is illustrative and sourced from foundational work in the field. Subsequent generations of these catalysts with modifications to the N-benzyl and O-alkyl groups have been developed to achieve higher yields and enantioselectivities.
Experimental Protocol: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl ester
This section provides a detailed methodology for the phase-transfer catalytic alkylation of a glycine derivative, which is a standard procedure for evaluating the performance of chiral phase-transfer catalysts.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester (Substrate)
-
Benzyl bromide (Electrophile)
-
This compound or N-Benzylquininium Chloride (Catalyst)
-
Toluene (B28343) (Solvent)
-
50% Aqueous Potassium Hydroxide (B78521) (Base)
-
Anhydrous Magnesium Sulfate
-
Diethyl ether
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and the chiral phase-transfer catalyst (0.1 mmol, 10 mol%) in toluene (10 mL).
-
Addition of Base: Cool the mixture to 0 °C in an ice bath and add 50% aqueous potassium hydroxide (2.0 mL) dropwise with vigorous stirring.
-
Addition of Electrophile: Add benzyl bromide (1.2 mmol) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether (20 mL) and water (10 mL). Separate the organic layer, and wash it with brine (2 x 15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure alkylated product.
-
Analysis: Determine the chemical yield of the purified product. Analyze the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Mechanistic Overview and Visualization
The mechanism of the asymmetric phase-transfer catalysis involves several key steps, which are visualized in the following diagrams.
Caption: General workflow of phase-transfer catalysis.
The stereochemical outcome of the reaction is determined by the specific interactions within the chiral ion pair in the organic phase. The Cinchona alkaloid catalyst creates a chiral environment that favors the approach of the electrophile from one face of the nucleophile over the other.
Caption: Key steps in asymmetric induction.
Conclusion
Both this compound and N-Benzylquininium Chloride are effective chiral phase-transfer catalysts for the asymmetric alkylation of glycine derivatives. The choice between the two depends on the desired enantiomer of the α-amino acid product. While their performance in terms of yield and enantioselectivity is comparable, subtle differences can arise from the specific substrate and reaction conditions. For optimal results, it is recommended to screen both pseudoenantiomeric catalysts and optimize reaction parameters such as temperature, solvent, and base concentration. The detailed experimental protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to employ these powerful catalysts in their synthetic endeavors.
A Researcher's Guide to the Stereochemical Validation of N-Benzylquinidinium Chloride
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Product Purity and Validated Analytical Methodologies.
N-Benzylquinidinium Chloride, a quaternary ammonium (B1175870) salt derived from the cinchona alkaloid quinidine (B1679956), is a widely utilized chiral phase-transfer catalyst in asymmetric synthesis. The stereochemical integrity of this catalyst is paramount to achieving high enantioselectivity in chemical transformations. This guide provides a comparative overview of commercially available this compound products and details the key analytical techniques for validating their stereochemistry.
Comparative Analysis of Commercial this compound
The stereochemical purity of this compound can vary between suppliers and even between different batches from the same supplier. Researchers should carefully consider the reported purity and the analytical methods used for its determination. The following table summarizes the specifications for this compound and its enantiomer, N-Benzylquininium Chloride, from various suppliers. It is important to note that the level of detail provided in public documentation varies significantly. For critical applications, requesting a lot-specific Certificate of Analysis (CoA) is strongly recommended.
| Supplier/Product Name | Purity Specification | Method of Analysis | Diastereomeric/Enantiomeric Purity |
| Sigma-Aldrich | ≥95% | Not specified on product page | Not specified on product page |
| (N-Benzylquininium chloride) | |||
| Buchler GmbH | ≥98.0% (titration, on dry basis) | Titration, HPLC | Main peak ≥ 95.0% (HPLC area %) |
| (this compound) | Related impurities specified | ||
| TCI America | >98.0% (T) | Titration | Not specified |
| (this compound) | |||
| Strem Chemicals | min. 98% | Not specified | Not specified |
| (this compound) |
Note: "(T)" indicates titration. Data is sourced from publicly available product information and may not reflect the full quality control specifications.
Key Analytical Techniques for Stereochemical Validation
The validation of this compound's stereochemistry relies on a combination of chromatographic and spectroscopic techniques capable of distinguishing between stereoisomers.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric and diastereomeric purity of chiral compounds. By utilizing a chiral stationary phase (CSP), it is possible to separate the desired N-Benzylquinidinium cation from its potential stereoisomeric impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), is a powerful tool for confirming the relative stereochemistry and conformation of the molecule. These experiments provide information about the spatial proximity of protons, which can be used to deduce the three-dimensional structure.
X-ray Crystallography
For crystalline materials, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry. This technique maps the precise arrangement of atoms in the crystal lattice, offering definitive proof of the compound's stereochemical integrity.
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used in the stereochemical validation of this compound.
Chiral HPLC Protocol for Enantiomeric and Diastereomeric Purity
Objective: To separate and quantify this compound from its potential stereoisomeric impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase Column: A polysaccharide-based column (e.g., Daicel Chiralpak AD-H or similar) is often effective for cinchona alkaloid derivatives.
Reagents:
-
This compound sample
-
Hexane (B92381) (HPLC grade)
-
Isopropanol (IPA, HPLC grade)
-
Diethylamine (DEA) or Trifluoroacetic acid (TFA) as a mobile phase modifier
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and isopropanol. A common starting point is 80:20 (v/v) Hexane:IPA. Add a small amount of a modifier, such as 0.1% DEA, to improve peak shape. The optimal mobile phase composition should be determined experimentally.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Isopropanol:DEA (e.g., 80:20:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The retention times for this compound and its stereoisomers will differ. The enantiomeric and diastereomeric purity can be calculated from the peak areas of the respective signals.
NMR Spectroscopy Protocol for Stereochemical Confirmation
Objective: To confirm the relative stereochemistry and identify potential diastereomers using 1D and 2D NMR techniques.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Reagents:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, Methanol-d4)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
1D ¹H NMR: Acquire a standard proton NMR spectrum to identify all proton signals and assess for the presence of major impurities.
-
2D NOESY/ROESY:
-
These experiments are crucial for establishing through-space correlations between protons, which helps to define the molecule's conformation and relative stereochemistry.
-
Pulse Program: Utilize standard NOESY or ROESY pulse sequences.
-
Mixing Time: The mixing time is a critical parameter and should be optimized (typically in the range of 300-800 ms (B15284909) for NOESY).
-
Data Processing: Process the 2D data to visualize the cross-peaks. The presence of a cross-peak between two protons indicates their spatial proximity (typically < 5 Å). By analyzing the pattern of NOE/ROE correlations, the relative stereochemistry can be confirmed. For example, specific NOEs between the benzyl (B1604629) group protons and protons on the quinidine core can confirm the orientation of the benzyl group.
-
X-ray Crystallography Protocol for Absolute Stereochemistry
Objective: To unambiguously determine the absolute stereochemistry of this compound.
Instrumentation:
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth: High-quality single crystals of this compound are required. This can often be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., methanol/ether).
-
Data Collection: Mount a suitable single crystal on the diffractometer. The instrument will irradiate the crystal with X-rays and collect the diffraction data.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which provides the precise coordinates of every atom in the molecule. The absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute stereochemistry.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for the stereochemical validation of this compound.
Caption: Workflow for the comprehensive stereochemical validation of this compound.
Caption: Decision pathway for selecting the appropriate analytical methods for stereochemical validation.
A Comparative Analysis of Cinchona Alkaloid Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance.
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Among the arsenal (B13267) of tools available to the synthetic chemist, organocatalysis has emerged as a powerful and often more sustainable alternative to metal-based catalysis. Within this field, Cinchona alkaloids and their derivatives have carved out a significant niche as "privileged" catalysts, capable of inducing high stereoselectivity in a wide array of chemical transformations.
This guide provides a comparative study of the four primary Cinchona alkaloids—quinine, quinidine, cinchonine, and cinchonidine—and their derivatives as catalysts in two key asymmetric reactions: the Michael addition and the aldol (B89426) reaction. By presenting quantitative performance data, detailed experimental protocols, and visualizations of the catalytic mechanisms, this document aims to equip researchers with the knowledge to make informed decisions in catalyst selection and experimental design.
The Cinchona Alkaloid Family: A Structural Overview
The catalytic prowess of Cinchona alkaloids stems from their unique and rigid bicyclic structure, featuring a quinoline (B57606) and a quinuclidine (B89598) moiety. The key structural features contributing to their catalytic activity include the basic quinuclidine nitrogen, which acts as a Lewis base, and the hydroxyl group at the C9 position, which can act as a hydrogen bond donor.[1] This bifunctional nature allows these molecules to activate both the nucleophile and the electrophile simultaneously, leading to highly organized and stereoselective transition states.[2]
The four main Cinchona alkaloids exist as two pairs of pseudoenantiomers: (quinine and quinidine) and (cinchonine and cinchonidine). This pseudoenantiomeric relationship is particularly valuable as it often allows for the synthesis of either enantiomer of a product by simply switching the catalyst.[3]
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. Cinchona alkaloid catalysts, particularly those modified with a thiourea (B124793) or squaramide moiety at the C9 position, have proven to be highly effective in promoting this reaction with high enantioselectivity.[4][5]
Comparative Data
The following table summarizes the performance of various Cinchona alkaloid-derived catalysts in the asymmetric Michael addition of different nucleophiles to α,β-unsaturated compounds.
| Catalyst Type | Nucleophile | Electrophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Quinine-derived thiourea | Nitromethane (B149229) | trans-Chalcone | 10 | Toluene (B28343) | RT | 95 | 92 (S) | [2] |
| Quinidine-derived thiourea | Nitromethane | trans-Chalcone | 10 | Toluene | RT | 94 | 91 (R) | [2] |
| Cinchonine-derived thiourea | Diethyl malonate | β-Nitrostyrene | 5 | CH₂Cl₂ | RT | 92 | 85 (S) | [6] |
| Cinchonidine-derived sulfonamide | 1,3-Dicarbonyl compounds | Nitrostyrene | 10 | Toluene | -20 | >95 | up to 99 | [7] |
| (DHQD)₂AQN | Acetylacetone | Methyl vinyl ketone | 1 | Toluene | -78 | 98 | 96 | [8] |
Note: ee = enantiomeric excess. (S) and (R) indicate the absolute configuration of the major enantiomer. RT = Room Temperature. DHQD = Dihydroquinidine.
Experimental Protocol: Asymmetric Michael Addition of Nitromethane to trans-Chalcone
This protocol is a general guideline based on procedures reported in the literature.[2]
Materials:
-
trans-Chalcone (1.0 mmol, 208.3 mg)
-
Nitromethane (2.0 mmol, 122.1 mg, 108 µL)
-
Cinchona alkaloid-thiourea catalyst (e.g., quinine-derived thiourea) (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the Cinchona alkaloid-thiourea catalyst (0.1 mmol).
-
Add trans-chalcone (1.0 mmol) and toluene (5 mL).
-
Stir the mixture at room temperature until the catalyst and chalcone (B49325) are fully dissolved.
-
Add nitromethane (2.0 mmol) dropwise to the solution.
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 5 mL of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to afford the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Catalytic Cycle and Stereochemical Model
The catalytic cycle of a thiourea-modified Cinchona alkaloid in a Michael addition involves a dual activation mechanism. The basic quinuclidine nitrogen deprotonates the nucleophile (e.g., nitromethane), forming a nitronate intermediate. Simultaneously, the thiourea moiety activates the electrophile (e.g., chalcone) through hydrogen bonding. This brings the two reactants into close proximity within a chiral environment, facilitating a stereoselective C-C bond formation.
Caption: Catalytic cycle of a Cinchona-thiourea catalyst in an asymmetric Michael addition.
Performance in Asymmetric Aldol Reactions
The aldol reaction is another cornerstone of organic synthesis for constructing carbon-carbon bonds and creating new stereocenters. Cinchona alkaloids and their derivatives, particularly 9-amino-substituted variants, have been successfully employed as organocatalysts for direct asymmetric aldol reactions.[9]
Comparative Data
The following table presents a comparison of different Cinchona alkaloid catalysts in the asymmetric aldol reaction.
| Catalyst Type | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 9-Amino(9-deoxy)-epi-cinchonine | 4-Nitrobenzaldehyde (B150856) | Acetone (B3395972) | 10 | neat | RT | 96 | 99 (R) | [8] |
| 9-Amino(9-deoxy)-epi-quinine | 4-Nitrobenzaldehyde | Acetone | 10 | neat | RT | 95 | 98 (S) | [8] |
| Quinine | Benzaldehyde | Cyclohexanone | 20 | DMSO | RT | 85 | 78 (S) | [8] |
| Quinidine | Benzaldehyde | Cyclohexanone | 20 | DMSO | RT | 82 | 75 (R) | [8] |
| Cinchonine-derived tartrate | 4-Chlorobenzaldehyde | Hydroxyacetone (B41140) | 10 | neat | RT | 99 | 90 (syn) | [7] |
Note: ee = enantiomeric excess. (S) and (R) indicate the absolute configuration of the major enantiomer. RT = Room Temperature. neat = no solvent.
Experimental Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Acetone
This protocol is a general representation based on literature procedures.[8]
Materials:
-
4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)
-
Acetone (10.0 mmol, 580.8 mg, 0.73 mL)
-
9-Amino(9-deoxy)-epi-cinchonine catalyst (0.1 mmol, 10 mol%)
-
Standard laboratory glassware, magnetic stirrer.
Procedure:
-
In a vial, dissolve the 9-amino(9-deoxy)-epi-cinchonine catalyst (0.1 mmol) in acetone (10.0 mmol).
-
Add 4-nitrobenzaldehyde (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with a hexane/ethyl acetate gradient to isolate the pure aldol product.
-
Determine the enantiomeric excess of the product by chiral HPLC.
Catalytic Cycle and Stereochemical Model
In the Cinchona-catalyzed asymmetric aldol reaction, the proposed mechanism involves the formation of an enamine intermediate between the ketone and the primary amine of the catalyst. This enamine then attacks the aldehyde, which is activated through hydrogen bonding with another part of the catalyst, such as a protonated quinuclidine nitrogen or a hydroxyl group. The stereochemical outcome is determined by the facial selectivity of the enamine attack on the aldehyde, which is controlled by the chiral scaffold of the Cinchona alkaloid.
Caption: Experimental workflow for a Cinchona-catalyzed asymmetric aldol reaction.
Conclusion
Cinchona alkaloids and their derivatives are exceptionally versatile and powerful organocatalysts for asymmetric synthesis. Their performance is highly dependent on the specific alkaloid scaffold, the nature of any modifying groups, and the reaction conditions. For Michael additions, thiourea and squaramide derivatives often provide superior results, while for aldol reactions, 9-amino-substituted Cinchona alkaloids are frequently the catalysts of choice. The pseudoenantiomeric relationship between quinine/cinchonidine and quinidine/cinchonine provides a convenient method for accessing either enantiomer of a desired product. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to leverage the power of Cinchona alkaloid catalysis in their synthetic endeavors. Further catalyst development and a deeper understanding of the reaction mechanisms will undoubtedly continue to expand the applications of these remarkable natural products in asymmetric synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of a chiral hyperbranched polymer based on cinchona alkaloids and investigation of its catalytic activity in asymmetric reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple and practical direct asymmetric aldol reaction of hydroxyacetone catalyzed by 9-amino Cinchona alkaloid tartrates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. dovepress.com [dovepress.com]
A Researcher's Guide to Analytical Techniques for Chiral Purity Determination
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical analytical challenge in the pharmaceutical industry. The stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, making the accurate quantification of enantiomeric excess (ee) a regulatory and safety imperative. This guide provides a comprehensive comparison of the primary analytical techniques employed for chiral purity determination, supported by experimental data and detailed protocols to aid in method selection and implementation.
Key Analytical Techniques for Chiral Purity
The most widely utilized techniques for the separation and quantification of enantiomers include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), all of which rely on the principle of creating a transient diastereomeric interaction to differentiate between enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy offers an alternative approach by inducing a diastereotopic environment. Each method presents a unique set of advantages and limitations in terms of resolution, speed, sensitivity, and applicability.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely used technique for enantiomeric separations in the pharmaceutical industry.[1] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[2][3] Polysaccharide-based CSPs are particularly versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[4]
Advantages:
-
High resolution and efficiency
-
Wide applicability to a broad range of compounds
-
Robust and reproducible
-
Well-established and validated methods are abundant
Limitations:
-
Can have longer analysis times compared to SFC
-
May consume significant amounts of organic solvents
Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced environmental impact.[2][3] It utilizes supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations at lower pressures.[5][6]
Advantages:
-
Significantly faster analysis times (typically 3-5 times faster than HPLC)
-
Reduced consumption of organic solvents, making it a "greener" technique[5][7]
-
Lower backpressure compared to HPLC
-
Orthogonal selectivity to reversed-phase HPLC
Limitations:
-
Not as universally applicable as HPLC, particularly for very polar or insoluble compounds
-
Instrumentation can be more specialized
Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that requires minimal sample and reagent consumption.[8][9] Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte, which forms transient diastereomeric complexes with the analytes, leading to different electrophoretic mobilities.[10][11]
Advantages:
-
Extremely high separation efficiency
-
Very low sample and reagent consumption
-
Rapid method development and analysis times[9]
-
Orthogonal separation mechanism compared to chromatographic techniques[12]
Limitations:
-
Lower sensitivity compared to HPLC and SFC, especially with UV detection
-
Can be less robust for complex matrices
-
Limited preparative scale capabilities
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric purity without physical separation of the enantiomers. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment in the NMR tube.[13][14] This results in distinct signals for each enantiomer, and the ratio of their integrals provides a direct measure of the enantiomeric excess.[15][16]
Advantages:
-
No need for chromatographic separation
-
Provides structural information
-
Can be non-destructive
-
Relatively fast for sample analysis once the method is established
Limitations:
-
Lower sensitivity compared to chromatographic methods
-
Requires a suitable chiral auxiliary (CSA or CDA)
-
Signal overlap can be an issue for complex molecules
-
Not suitable for trace-level analysis
Quantitative Performance Comparison
The selection of an appropriate analytical technique often depends on the specific requirements of the analysis, such as the desired resolution, speed, and sensitivity. The following tables provide a comparative summary of the performance of Chiral HPLC, Chiral SFC, and Chiral CE for the enantiomeric separation of common drug classes.
Table 1: Chiral Separation of Beta-Blockers
| Technique | Compound | Chiral Selector/Stationary Phase | Resolution (Rs) | Analysis Time (min) |
| HPLC | Propranolol | Teicoplanin-based CSP | > 2.0 | < 15 |
| HPLC | Atenolol | Chirobiotic V | > 2.0 | < 20 |
| HPLC | Bisoprolol | Chirobiotic V | > 2.0 | < 15 |
| SFC | Propranolol | Chiralpak IG | 2.23 | < 5 |
| SFC | Atenolol | Chiralpak IG | 3.33 | < 5 |
| CE | Propranolol | Hydroxypropyl-β-cyclodextrin | Baseline | < 10 |
Table 2: Chiral Separation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
| Technique | Compound | Chiral Selector/Stationary Phase | Selectivity (α) | Resolution (Rs) | Analysis Time (min) |
| HPLC | Ibuprofen (B1674241) | Chiralpak AD | 1.4 | > 2.0 | < 10 |
| HPLC | Flurbiprofen | Chiralpak IA | 1.5 | > 2.0 | < 15 |
| HPLC | Ketoprofen | Chiralpak AD | 1.3 | > 1.5 | < 10 |
| SFC | Ibuprofen | Chiralcel OX-H | > 1.5 | > 2.0 | < 5 |
| CE | Ibuprofen | Methyl-β-cyclodextrin | - | Baseline | < 8 |
Table 3: Chiral Separation of Warfarin (B611796)
| Technique | Chiral Stationary Phase | Resolution (Rs) | Analysis Time (min) |
| HPLC | CHIRALPAK® IG | > 2.0 | < 10 |
| HPLC | Astec CHIROBIOTIC V | Baseline | < 5 |
| SFC | Chiralpak AD-H | > 2.0 | < 3 |
Experimental Protocols
Detailed and optimized protocols are crucial for achieving reproducible and reliable results in chiral purity analysis. The following sections provide representative methodologies for each of the key techniques.
Protocol 1: Chiral HPLC for the Determination of Warfarin Enantiomeric Excess
1. Sample Preparation: a. Prepare a stock solution of racemic warfarin at a concentration of 1 mg/mL in the mobile phase. b. Dilute the stock solution to the desired concentration for analysis (e.g., 10 µg/mL).[3]
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: Daicel CHIRALPAK® IG (4.6 mm ID × 25 cm L, 5 µm particle size).[3]
- Mobile Phase: 100% Methanol (B129727).[3]
- Flow Rate: 1.0 mL/min.[3]
- Temperature: 25°C.[3]
- Detection: UV at 220 nm.[3]
- Injection Volume: 10 µL.
3. Data Analysis: a. Integrate the peak areas for the (R)- and (S)-warfarin enantiomers. b. Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(major enantiomer) - Area(minor enantiomer)| / (Area(major enantiomer) + Area(minor enantiomer))] x 100
Protocol 2: Chiral SFC for the Determination of Ibuprofen Enantiomeric Excess
1. Sample Preparation: a. Dissolve the ibuprofen sample in the mobile phase co-solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL.
2. SFC System and Conditions:
- SFC System: An analytical SFC system with a UV detector and back-pressure regulator.
- Column: Chiralcel OX-H (4.6 mm ID x 250 mm L, 5 µm particle size).[17]
- Mobile Phase: Supercritical CO₂ / Methanol with 0.2% Isopropylamine (IPA) as an additive.[17]
- Gradient: Isocratic or a shallow gradient depending on the initial screening results.
- Flow Rate: 3.0 mL/min.
- Back Pressure: 150 bar.
- Temperature: 40°C.
- Detection: UV at 220 nm.
- Injection Volume: 5 µL.
3. Data Analysis: a. Integrate the peak areas for the (R)- and (S)-ibuprofen enantiomers. b. Calculate the enantiomeric excess (% ee) as described in the HPLC protocol.
Protocol 3: Chiral Capillary Electrophoresis for the Enantioseparation of a Basic Drug
1. Sample and Electrolyte Preparation: a. Prepare a stock solution of the racemic drug at 1 mg/mL in methanol or water. b. Prepare the background electrolyte (BGE): 50 mM phosphate (B84403) buffer (pH 2.5). c. Add the chiral selector, such as 15 mM hydroxypropyl-β-cyclodextrin, to the BGE. d. Filter all solutions through a 0.22 µm syringe filter.
2. CE System and Conditions:
- CE System: A standard CE system with a UV detector.
- Capillary: Fused-silica capillary (e.g., 50 µm ID, 375 µm OD, 50 cm total length, 40 cm effective length).
- Capillary Conditioning: Rinse with 1 M NaOH, followed by water, and then the BGE.
- Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
- Voltage: 25 kV.
- Temperature: 25°C.
- Detection: UV at a wavelength appropriate for the analyte.
3. Data Analysis: a. Identify the migration times of the two enantiomers. b. Calculate the enantiomeric excess from the corrected peak areas (peak area divided by migration time).
Protocol 4: NMR Spectroscopy for the Determination of Enantiomeric Excess using a Chiral Solvating Agent
1. Sample Preparation: a. Accurately weigh the chiral analyte and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube to a known concentration (e.g., 10 mM). b. Acquire a standard ¹H NMR spectrum of the analyte. c. Prepare a stock solution of the chiral solvating agent (CSA), for example, (R)-(-)-1,1'-Bi-2-naphthol (BINOL), in the same deuterated solvent.[15] d. Add a molar equivalent of the CSA to the NMR tube containing the analyte.
2. NMR Analysis:
- NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiment: Acquire a ¹H NMR spectrum of the analyte-CSA mixture.
- Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
3. Data Analysis: a. Identify a well-resolved signal of the analyte that has split into two distinct signals (diastereotopic signals) upon addition of the CSA. b. Carefully integrate the two resolved signals. c. The ratio of the integrals corresponds to the enantiomeric ratio of the sample.
Visualizing the Workflows
The following diagrams illustrate the general experimental workflows and logical relationships for the described analytical techniques.
Caption: General workflow for chiral purity determination by HPLC or SFC.
Caption: Workflow for chiral purity determination by Capillary Electrophoresis.
Caption: Workflow for chiral purity determination by NMR spectroscopy.
Caption: Decision tree for selecting a chiral analysis technique.
Conclusion
The determination of chiral purity is a multifaceted analytical challenge that requires careful consideration of the available techniques. Chiral HPLC remains the gold standard due to its versatility and robustness, while Chiral SFC offers a compelling high-throughput and environmentally friendly alternative. Chiral CE provides unparalleled efficiency for small sample volumes, and NMR spectroscopy offers a unique approach that avoids physical separation. By understanding the principles, advantages, and limitations of each technique, and by leveraging the quantitative data and protocols provided in this guide, researchers, scientists, and drug development professionals can make informed decisions to ensure the stereochemical integrity, safety, and efficacy of their chiral molecules.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. archives.ijper.org [archives.ijper.org]
A Researcher's Guide to NMR Spectroscopy for Product Characterization in Asymmetric Synthesis
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the precise characterization of chiral products is paramount. The determination of enantiomeric excess (ee) and diastereomeric ratio (dr) is a critical step in evaluating the success of a stereoselective reaction. While chiral High-Performance Liquid Chromatography (HPLC) is often considered the gold standard, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, rapid, and often complementary suite of techniques for this purpose. This guide provides an objective comparison of NMR-based methods for chiral product characterization, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
At a Glance: NMR Spectroscopy vs. Chiral HPLC for Enantiomeric Excess Determination
NMR spectroscopy and chiral HPLC are the two most common techniques for determining the enantiomeric purity of a chiral compound. The choice between them often depends on factors such as the stage of research, required sample throughput, and the nature of the analyte.[1]
| Feature | NMR Spectroscopy (with Chiral Auxiliary) | Chiral HPLC |
| Principle | Enantiomers are converted into diastereomers (either covalently or through transient complexation) which exhibit distinct signals in the NMR spectrum.[2][3][4] | Enantiomers are physically separated on a chiral stationary phase, leading to different retention times.[1] |
| Typical Analysis Time | 5-15 minutes per sample.[1] | 15-60 minutes per sample.[1] |
| Solvent Consumption | Low (~0.6 mL of deuterated solvent per sample).[1][5] | High (can be >60 mL of mobile phase per sample).[1] |
| Sample Preparation | Simple mixing of the analyte with a chiral auxiliary in an NMR tube.[6] For derivatizing agents, a short reaction is required.[2] | Requires dissolution in the mobile phase and filtration. Method development can be time-consuming.[5] |
| Sensitivity | Generally lower, dependent on analyte concentration and magnetic field strength.[7] | Generally higher, especially with sensitive detectors like UV or fluorescence.[7] |
| Resolution | Depends on the chemical shift difference (Δδ) between diastereomeric signals.[2][4] | Baseline separation of enantiomeric peaks is often achievable.[7] |
| Sample Recovery | Non-destructive; the sample can be recovered. | Destructive, unless collected post-detection. |
NMR-Based Methods for Chiral Analysis
The fundamental principle behind using NMR for chiral analysis is the conversion of a pair of enantiomers, which are indistinguishable in an achiral environment, into a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra.[2][3][8] This can be achieved through three primary methods:
-
Chiral Derivatizing Agents (CDAs): The chiral analyte is covalently reacted with an enantiomerically pure CDA to form a mixture of diastereomers.[2][9]
-
Chiral Solvating Agents (CSAs): The chiral analyte forms transient, non-covalent diastereomeric complexes with an enantiomerically pure CSA.[4][9]
-
Chiral Lanthanide Shift Reagents (CLSRs): These are a special class of CSAs that are paramagnetic lanthanide complexes. They induce large chemical shift changes in the analyte upon complexation, often leading to better resolution of enantiomeric signals.[9][10][11]
Comparative Performance of Chiral Auxiliaries in NMR
The effectiveness of an NMR-based chiral analysis is highly dependent on the magnitude of the chemical shift difference (Δδ) between the signals of the two diastereomers. A larger Δδ value allows for more accurate integration and, consequently, a more reliable determination of the enantiomeric ratio. The table below provides a comparative overview of the performance of different types of chiral auxiliaries with various analytes.
| Chiral Auxiliary Type | Example Auxiliary | Analyte Class | Observed Protons | Typical Δδ (ppm) | Reference |
| Chiral Derivatizing Agent | (R)-Mosher's Acid (MTPA) | Secondary Alcohols | Protons near the chiral center | 0.05 - 0.5+ | [2][4] |
| (S)-TBMB | β-blockers (e.g., Metoprolol) | tert-butyl and methyl protons | 0.042 - 0.062 | ||
| (S)-BINOL-based phosphine | Chiral aromatic alcohols | ³¹P NMR signal | > 0.5 | [6] | |
| Chiral Solvating Agent | (R)-Pirkle's Alcohol | Amines, Alcohols, Sulfoxides | Protons near the chiral center | 0.02 - 0.1 | [12] |
| (R)-Bornylamine | Chiral Amines | Protons near the chiral center | Varies | [7] | |
| Cyclodextrins | Various | Protons of the guest molecule | Varies | [4] | |
| Chiral Lanthanide Shift Reagent | Eu(hfc)₃ | Alcohols, Ketones, Amines | Protons near the coordinating group | Can be > 1.0 | [10][11] |
| Eu(facam)₃ | Various | Protons near the coordinating group | Varies | [11] |
Experimental Protocols
Enantiomeric Excess Determination using a Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride)
This protocol is for the derivatization of a chiral alcohol to form diastereomeric Mosher's esters.
Materials:
-
Chiral alcohol (analyte, ~2-5 mg)
-
(R)-Mosher's acid chloride (~1.2 equivalents)
-
Deuterated chloroform (B151607) (CDCl₃)
-
Anhydrous pyridine (B92270) or DMAP (catalyst)
-
Two high-quality NMR tubes
Procedure:
-
Sample Preparation: In two separate, dry NMR tubes, dissolve ~2.5 mg of the chiral alcohol in ~0.5 mL of CDCl₃.
-
Catalyst Addition: To each tube, add a small drop of anhydrous pyridine.
-
CDA Addition: To one tube, add ~1.2 equivalents of (R)-Mosher's acid chloride. To the second tube (for absolute configuration determination, if needed), add ~1.2 equivalents of (S)-Mosher's acid chloride.
-
Reaction: Cap the NMR tubes and gently agitate to mix the contents. Allow the reaction to proceed at room temperature for 30-60 minutes, or until completion is confirmed by TLC or ¹H NMR.
-
NMR Analysis: Acquire a high-resolution ¹H NMR spectrum for the sample containing the (R)-Mosher's ester.
-
Quantification: Identify a well-resolved signal corresponding to a proton near the chiral center for each diastereomer. Carefully integrate these two signals. The ratio of the integrals corresponds to the enantiomeric ratio of the original alcohol.
Enantiomeric Excess Determination using a Chiral Solvating Agent (e.g., Pirkle's Alcohol)
This protocol describes the use of a CSA to form transient diastereomeric complexes.
Materials:
-
Chiral analyte (~2-5 mg)
-
Chiral Solvating Agent (e.g., (R)-Pirkle's alcohol)
-
Deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
High-quality NMR tube
Procedure:
-
Analyte Spectrum: Dissolve ~2-5 mg of the chiral analyte in ~0.6 mL of the deuterated solvent in an NMR tube. Acquire a standard ¹H NMR spectrum.
-
CSA Addition: Add a specific molar equivalent of the CSA (typically 1-5 equivalents, optimization may be required) to the NMR tube.
-
Mixing: Gently agitate the tube to ensure thorough mixing.
-
NMR Analysis: Acquire a ¹H NMR spectrum of the mixture. The formation of diastereomeric complexes should lead to the splitting of one or more signals of the analyte into two.
-
Quantification: Integrate the well-resolved signals corresponding to the two enantiomers to determine their ratio.
Enantiomeric Excess Determination using a Chiral Lanthanide Shift Reagent (e.g., Eu(hfc)₃)
This protocol outlines the use of a CLSR to induce chemical shift separation.
Materials:
-
Chiral analyte with a Lewis basic site (~5-10 mg)
-
Chiral Lanthanide Shift Reagent (e.g., Eu(hfc)₃)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
High-quality NMR tube
Procedure:
-
Sample Preparation: Prepare a stock solution of the CLSR in the anhydrous deuterated solvent. Ensure the analyte sample is also dissolved in the same anhydrous solvent in an NMR tube. The sample must be dry, as water complexes strongly with LSRs.[11]
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the analyte solution before adding the CLSR.
-
Titration: Add small increments of the CLSR stock solution to the NMR tube. After each addition, gently mix and acquire a new ¹H NMR spectrum.
-
Observation: Monitor the spectra for the separation of signals corresponding to the two enantiomers. Continue adding the CLSR until sufficient separation is achieved for accurate integration, but avoid excessive line broadening.
-
Quantification: Once optimal separation is achieved, integrate the resolved signals for the two enantiomers to determine the enantiomeric excess.
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the signaling pathways, experimental workflows, and logical relationships in NMR-based chiral analysis.
Conclusion
NMR spectroscopy provides a versatile and powerful platform for the characterization of products in asymmetric synthesis. The choice between using a chiral derivatizing agent, a chiral solvating agent, or a chiral lanthanide shift reagent depends on the nature of the analyte, the desired speed of analysis, and the required resolution. While chiral HPLC remains a benchmark for high-precision quantitative analysis, NMR offers significant advantages in terms of speed, lower solvent consumption, and the ability to provide structural information simultaneously.[1][5][7] For comprehensive validation of enantiomeric excess, the use of both NMR and chiral HPLC as orthogonal methods can provide the highest degree of confidence in the results.[1]
References
- 1. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. individual.utoronto.ca [individual.utoronto.ca]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
A Comparative Guide to Phase Transfer Catalysts for Enantioselective Michael Addition
For Researchers, Scientists, and Drug Development Professionals
The enantioselective Michael addition stands as a cornerstone reaction in asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. The selection of an appropriate catalyst is paramount to achieving high yields and enantioselectivities. This guide provides an objective comparison of three prominent classes of phase transfer catalysts (PTCs) employed in this critical transformation: Cinchona alkaloid-derived quaternary ammonium (B1175870) salts, Maruoka catalysts, and chiral phosphoric acids. We present a summary of their performance based on experimental data, detailed experimental protocols, and visualizations of their catalytic cycles and workflows.
Performance Comparison of Chiral Phase Transfer Catalysts
The efficacy of a chiral catalyst is best assessed through a direct comparison of its performance in a standardized reaction. The following table summarizes the results obtained for the enantioselective Michael addition of diethyl malonate to chalcone (B49325), a widely studied benchmark reaction, using representative catalysts from each class.
| Catalyst Type | Representative Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Cinchona Alkaloid-derived | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Bromide | Cs₂CO₃ | Toluene (B28343) | 25 | 12 | 95 | 90 | [1][2] |
| Maruoka Catalyst | (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino-Co(II) | K₂CO₃ | Toluene | -20 | 24 | 98 | 90 | [3] |
| Chiral Phosphoric Acid | (R)-TRIP | - | Toluene | 20 | 24 | 96 | 98 |
Note: The data presented is for a specific reaction and should be considered as a representative example. Catalyst performance can vary significantly with substrate scope, reaction conditions, and the specific structure of the catalyst within each class.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of these catalytic systems.
Cinchona Alkaloid-Derived Quaternary Ammonium Salt
This protocol is adapted from the work of Siva et al. for the Michael addition of diethyl malonate to chalcone.
Procedure:
-
To a stirred solution of chalcone (0.5 mmol) and diethyl malonate (0.75 mmol) in toluene (5 mL) at 25 °C, was added cesium carbonate (Cs₂CO₃, 0.75 mmol).
-
The O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide catalyst (1 mol%) was then added to the reaction mixture.
-
The reaction was stirred at 25 °C for 12 hours and monitored by TLC.
-
Upon completion, the reaction mixture was quenched with water and extracted with ethyl acetate.
-
The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue was purified by column chromatography on silica (B1680970) gel to afford the desired Michael adduct.
-
The enantiomeric excess was determined by chiral HPLC analysis.[2]
Maruoka Catalyst
The following is a general procedure based on the principles of Maruoka's N-spiro C2-symmetric chiral quaternary ammonium salt catalysis for the Michael addition of diethyl malonate to chalcone derivatives.[3]
Procedure:
-
A mixture of the Maruoka catalyst (1 mol%) and potassium carbonate (K₂CO₃, 1.2 equiv) in toluene (2.0 mL) is stirred at -20 °C for 10 minutes.
-
A solution of chalcone (0.2 mmol) and diethyl malonate (0.24 mmol) in toluene (1.0 mL) is added dropwise to the catalyst mixture.
-
The reaction is stirred at -20 °C for 24 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography.
-
Enantiomeric excess is determined by chiral HPLC analysis.[3]
Chiral Phosphoric Acid (CPA)
This representative protocol for a chiral phosphoric acid-catalyzed Michael addition is based on established methodologies.
Procedure:
-
To a solution of chalcone (0.2 mmol) in toluene (1.0 mL) at room temperature was added the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%).
-
Diethyl malonate (0.4 mmol) was then added to the mixture.
-
The reaction was stirred at room temperature for 24 hours.
-
The solvent was removed under reduced pressure.
-
The residue was directly purified by flash column chromatography on silica gel to yield the product.
-
The enantiomeric excess was determined by chiral HPLC analysis.
Catalytic Cycles and Experimental Workflows
Visualizing the proposed catalytic cycles and experimental workflows can provide a deeper understanding of the similarities and differences between these catalytic systems.
Catalytic Cycles
Caption: Proposed catalytic cycle for a Cinchona alkaloid-derived PTC.
Caption: Plausible catalytic cycle for the Maruoka catalyst.
Caption: Proposed catalytic cycle for a chiral phosphoric acid catalyst.
Comparative Experimental Workflow
Caption: Generalized experimental workflows for the three catalyst types.
Conclusion
The choice of a phase transfer catalyst for an enantioselective Michael addition is a critical decision that influences both the efficiency and stereochemical outcome of the reaction.
-
Cinchona alkaloid-derived quaternary ammonium salts are versatile and widely used catalysts that operate under mild conditions, often at room temperature, and typically involve a biphasic or solid-liquid phase transfer mechanism.[1][2]
-
Maruoka catalysts , a class of N-spiro C2-symmetric chiral quaternary ammonium salts, are known for their high catalytic activity and enantioselectivity, often requiring sub-ambient temperatures to achieve optimal results.[3] Their rigid structure is believed to contribute to a well-organized transition state.
-
Chiral phosphoric acids act as Brønsted acid catalysts, activating the Michael acceptor through hydrogen bonding. These catalysts are notable for their operational simplicity, often allowing for direct purification of the product without an aqueous workup.
This guide provides a foundational comparison to aid researchers in their selection of a suitable catalytic system. It is important to note that the optimal catalyst and conditions are highly substrate-dependent, and further screening and optimization are often necessary to achieve the desired results for a specific transformation.
References
- 1. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Importance of Chiral Phase-Transfer Catalysts with Dual Functions in Obtaining High Enantioselectivity in the Michael Reaction of Malonates and Chalcone Derivatives [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of N-Benzylquinidinium Chloride: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical reagents is paramount. N-Benzylquinidinium Chloride, a chinchona alkaloid-based chiral phase transfer catalyst, requires careful management throughout its lifecycle, including its final disposal.[1] Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with established safety data sheets and best practices in chemical waste management.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may provoke an allergic skin reaction, and leads to serious eye irritation. Additionally, it may cause respiratory irritation. In the event of a fire, hazardous combustion products such as carbon monoxide, carbon dioxide, and nitrogen oxides can be released.
| Property | Value |
| Appearance | White to yellow crystalline powder |
| CAS Number | 77481-82-4 |
| Melting Point | 178 °C |
| Primary Use | Chiral phase transfer catalyst |
| Water Content | < 5.0 % |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that minimizes risk to personnel and the environment. It is categorized as hazardous waste and should be handled accordingly.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE:
-
Gloves: Wear suitable chemical-resistant gloves (e.g., nitrile or butyl rubber with a minimum thickness of 0.4 mm).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required to protect from skin contact.
-
Respiratory Protection: If there is a risk of dust formation or if working in an area with insufficient ventilation, a suitable respirator should be worn.
2. Waste Collection:
-
Solid Waste: Collect waste this compound in a designated, clearly labeled, and sealable hazardous waste container. Avoid mixing it with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, contaminated gloves, or absorbent materials from a spill, must also be disposed of as hazardous waste in the same container.
3. Spill Management: In the event of a spill:
-
Ventilate the Area: Ensure adequate ventilation to disperse any airborne dust.
-
Contain the Spill: Prevent the powder from spreading.
-
Clean-up: Mechanically collect the spilled material using methods like sweeping or shoveling. Use a dust-minimizing technique, such as lightly dampening the absorbent material if appropriate and safe to do so.
-
Collect Waste: Place all contaminated materials into the designated hazardous waste container.
4. Container Management:
-
Empty Containers: Empty packaging should be completely cleared of any residual chemical before disposal.
-
Recycling: Once completely empty, the containers can be recycled as standard packaging.
-
Contaminated Containers: If the container cannot be fully decontaminated, it must be treated as hazardous waste and disposed of through the same channels as the chemical itself.
5. Final Disposal:
-
Hazardous Waste Disposal: Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal company. Do not dispose of this compound with domestic waste or pour it down the drain.
-
Regulatory Compliance: Ensure that all local, state, and national regulations for hazardous waste disposal are followed. The European Waste Catalogue (EWC) code may be classified under 07 00 00 (Wastes from Organic Chemical Processes), but the specific code should be determined by the waste producer.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
